Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,5-dimethylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its rigid trans-disubstituted piperazine scaffold provides a defined three-dimensional orientation for appended pharmacophores, making it an attractive component in the design of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for further synthetic manipulations. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Chemical and Physical Properties
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is an off-white solid at room temperature. Key quantitative data for this compound are summarized in the table below. While some experimental values are not publicly available, computed properties from reliable databases offer valuable estimations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem[1] |
| Molecular Weight | 214.30 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | PubChem[1] |
| CAS Number | 438049-91-3 | Sigma-Aldrich |
| Physical Form | Off-white solid | Sigma-Aldrich |
| Melting Point | 66-69 °C (for cis-isomer (3S,5R)) | ZaiQi Bio-Tech[2] |
| XLogP3 | 1.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Storage Temperature | 0-8 °C | Sigma-Aldrich |
Synthesis and Experimental Protocols
The synthesis of (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate involves a two-step process: the stereoselective synthesis of the trans-3,5-dimethylpiperazine precursor, followed by the protection of one of the secondary amines with a Boc group.
Step 1: Synthesis of trans-3,5-dimethylpiperidine (Precursor)
A common method for the preparation of trans-3,5-dimethylpiperidine is the hydrogenation of 3,5-dimethylpyridine. The use of specific catalysts and reaction conditions can influence the ratio of cis to trans isomers.
Experimental Protocol:
-
Reaction Setup: To a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and a composite catalyst (e.g., a mixture of ruthenium on carbon, nickel powder, and a metal acetate).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 35-40 kg/cm ²) and heat to the reaction temperature (e.g., 145-160 °C).
-
Reaction Monitoring: Maintain the reaction under these conditions for a specified time (e.g., 6-8 hours).
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis- and trans-3,5-dimethylpiperidine.
-
Purification: The trans-isomer can be separated from the cis-isomer by fractional distillation or other chromatographic techniques.
Step 2: N-Boc Protection of trans-3,5-dimethylpiperazine
The protection of the secondary amine of trans-3,5-dimethylpiperazine with a tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis.
Experimental Protocol:
-
Reaction Setup: Dissolve trans-3,5-dimethylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Boc-anhydride: Cool the solution to 0 °C in an ice bath. To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0-1.2 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel to afford pure (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Applications in Drug Development
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. The incorporation of the chiral trans-3,5-dimethylpiperazine moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule.
(3R,5R)-1-Boc-3,5-dimethylpiperazine is a key intermediate in the synthesis of modulators for serotonin receptors, specifically the 5-HT3 and 5-HT2 receptors. [3] These receptors are implicated in a variety of physiological processes and are targets for drugs used in the treatment of chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[3] The rigid nature of the trans-disubstituted ring helps to orient substituents in a precise manner for optimal interaction with the receptor binding site.
The broader class of arylpiperazine derivatives has been extensively explored for the development of agents targeting the central nervous system, including treatments for psychosis and autism spectrum disorder. Furthermore, piperazine-containing compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] The (3R,5R)-dimethylpiperazine scaffold offers a platform for creating novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for obtaining (3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Caption: Synthetic route to the target compound.
Logical Relationship in Drug Design
This diagram illustrates the role of the title compound as a key building block in the development of new therapeutic agents.
Caption: Role in medicinal chemistry.
References
- 1. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]
- 3. (3R,5R)-1-Boc-3,5-diMethylpiperazine | 438049-91-3 [chemicalbook.com]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3,5-dimethylpiperazine, a valuable building block in pharmaceutical research and drug development. This mono-protected piperazine derivative, also known by its IUPAC name tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate, serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its strategic design, featuring a Boc protecting group on one of the piperazine nitrogens, allows for selective functionalization at the secondary amine, enabling the construction of complex molecular architectures.
Physicochemical Properties
1-Boc-3,5-dimethylpiperazine is a solid at room temperature with a molecular formula of C₁₁H₂₂N₂O₂ and a molecular weight of 214.30 g/mol .[1][2] It is recognized in chemical literature and commerce under the CAS number 129779-30-2 for the cis-isomer.[2]
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol [1][2] |
| CAS Number | 129779-30-2 (cis-isomer)[2] |
| Appearance | Solid |
| Melting Point | 66-69 °C[2] |
Synthesis of 1-Boc-3,5-dimethylpiperazine
The synthesis of 1-Boc-3,5-dimethylpiperazine is typically achieved through the selective mono-protection of cis-2,6-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto a secondary amine.
Synthesis Workflow
References
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate aqueous solubility and engage in favorable interactions with biological targets.[1] This document details the chemical structure, physicochemical properties, synthesis, and spectral characterization of the title compound.
Core Data Summary
A summary of the key quantitative data for this compound is presented below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.30 g/mol | [2] |
| IUPAC Name | This compound | |
| CAS Number | 639068-43-2 (unspecified stereochemistry) 438049-91-3 ((3R,5R)-isomer) 129779-30-2 ((3S,5R)-isomer) | [2][3] |
| Appearance | Yellow liquid (unspecified stereochemistry) Off-white solid ((3R,5R)-isomer) | |
| Melting Point | 66-69 °C ((3S,5R)-isomer) | [3] |
| XLogP3 | 1.3 | [2] |
Chemical Structure
The chemical structure of this compound features a piperazine ring substituted with two methyl groups at the 3 and 5 positions and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms.
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of 2,6-dimethylpiperazine with di-tert-butyl dicarbonate.
Materials:
-
2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dimethylpiperazine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 95:5) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a yellow liquid.
Spectral Data
| Technique | Data |
| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm): 3.95 (m, 2H), 2.79 (m, 2H), 2.33 (m, 2H), 1.46 (s, 9H), 1.07 (d, J=6.3 Hz, 6H) |
| ¹³C-NMR (Predicted) | Expected peaks around: δ 154 (C=O of Boc) δ 79 (quaternary C of Boc) δ 40-55 (piperazine ring carbons) δ 28 (CH₃ of Boc) δ 15-25 (piperazine methyl groups) |
| IR (Predicted) | Expected characteristic peaks (cm⁻¹): ~2970 (C-H stretch, alkane) ~1690 (C=O stretch, carbamate) ~1470 (C-H bend, alkane) ~1160 (C-O stretch) |
| Mass Spec. (Predicted) | [M+H]⁺ = 215.18 |
Applications in Drug Development
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents, including antipsychotics, antihistamines, and anti-infectives.[1] The incorporation of a piperazine moiety can enhance the pharmacokinetic properties of a drug candidate by improving its solubility and bioavailability. The Boc-protected derivative, this compound, serves as a valuable building block for the synthesis of more complex molecules. The Boc group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized to introduce desired pharmacophoric elements. The methyl groups at the 3 and 5 positions can provide steric hindrance, potentially influencing the binding selectivity of the final compound to its biological target.
Synthesis Workflow Diagram
The synthesis of this compound can be visualized as a straightforward protection reaction.
References
Physical and chemical properties of N-Boc-3,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3,5-dimethylpiperazine, also known as tert-butyl 3,5-dimethylpiperazine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperazine ring with two methyl groups and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the synthesis of complex molecules and pharmacologically active compounds. This guide provides an in-depth overview of its physical and chemical properties, synthesis, and applications.
Core Physical and Chemical Properties
N-Boc-3,5-dimethylpiperazine is typically a white to yellow solid, with its properties influenced by the stereochemistry of the methyl groups (cis or trans isomers). It is generally soluble in a range of organic solvents. The Boc protecting group allows for selective reactions at the unprotected secondary amine and can be readily removed under acidic conditions.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol [1] |
| Appearance | White to off-white or yellow solid[1] |
| Melting Point | 70-71 °C |
| Boiling Point | 279.7 ± 15.0 °C at 760 mmHg |
| Density | 0.970 ± 0.06 g/cm³ |
| pKa | 8.58 ± 0.60 (Predicted) |
| Storage Conditions | Store at 0 - 8 °C in a dark place under an inert atmosphere.[1] |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol; less soluble in water. |
Table 1: Physicochemical Properties of N-Boc-3,5-dimethylpiperazine
| Identifier | Value |
| CAS Number | 639068-43-2 (unspecified stereochemistry)[1] |
| 129779-30-2 (cis-isomer) | |
| 438049-91-3 ((3R,5R)-isomer) | |
| PubChem CID | 22219990[1] |
| MDL Number | MFCD07371499[1] |
| InChI | InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3 |
| SMILES | CC1CN(CC(C)N1)C(=O)OC(C)(C)C |
Table 2: Chemical Identifiers for N-Boc-3,5-dimethylpiperazine
Spectroscopic Data
The structural features of N-Boc-3,5-dimethylpiperazine can be confirmed by various spectroscopic techniques.
| Data Type | Key Features (Predicted and from related structures) |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.8-4.0 (m, 2H, piperazine CH), ~2.5-3.0 (m, 4H, piperazine CH₂), 1.46 (s, 9H, Boc -C(CH₃)₃), ~1.1 (d, 6H, piperazine -CH₃). The exact shifts and multiplicities will vary depending on the cis/trans isomeric configuration. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~154.7 (C=O of Boc), ~79.5 (C of Boc), ~50-55 (piperazine CH), ~45-50 (piperazine CH₂), ~28.4 (-C(CH₃)₃ of Boc), ~18-20 (piperazine -CH₃). |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, secondary amine), ~2970 (C-H stretch, alkyl), ~1690 (C=O stretch, carbamate), ~1420 (C-N stretch), ~1170 (C-O stretch). |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 215.17. Common fragmentation patterns for N-Boc protected piperazines involve the loss of the tert-butyl group (m/z 57) or the entire Boc group, as well as cleavage of the piperazine ring. |
Table 3: Spectroscopic Data Summary
Experimental Protocols
Synthesis of N-Boc-3,5-dimethylpiperazine
This protocol describes a general method for the N-mono-Boc protection of a piperazine derivative.
Materials:
-
3,5-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylpiperazine (1.0 equivalent) in DCM or THF.
-
Add a base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction with water.
-
If an organic solvent was used, separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3,5-dimethylpiperazine.
Boc-Deprotection of N-Boc-3,5-dimethylpiperazine
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
N-Boc-3,5-dimethylpiperazine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-3,5-dimethylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 3,5-dimethylpiperazine.
Applications in Drug Development and Research
N-Boc-3,5-dimethylpiperazine is a valuable intermediate in the synthesis of various pharmaceutical agents.[2] Its applications include:
-
Neurological Disorders: It serves as a key building block in the development of drugs targeting the central nervous system.[2]
-
Kinase Inhibitors: The piperazine moiety is a common scaffold in kinase inhibitors. Derivatives of N-Boc-3,5-dimethylpiperazine have been used to synthesize highly potent and selective PI3Kδ inhibitors, which are being investigated for the treatment of certain cancers and inflammatory diseases.
-
Serotonin Receptor Modulators: This compound is utilized in the preparation of 5HT3 and 5-HT2 receptor modulators, which have applications in treating conditions like chemotherapy-induced nausea and vomiting (CINV) and irritable bowel syndrome with diarrhea (IBS-D).[3]
-
Organic Synthesis: It is widely employed in the preparation of complex organic molecules, enabling the creation of diverse chemical structures for various research purposes.[2]
Visualizations
Caption: Synthetic and Deprotection Workflow for N-Boc-3,5-dimethylpiperazine.
Caption: Synthetic Utility of N-Boc-3,5-dimethylpiperazine.
References
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, and this derivative offers opportunities for the synthesis of novel therapeutic agents.
Core Molecular Data
This compound is a Boc-protected derivative of 3,5-dimethylpiperazine. The introduction of the tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile intermediate in multi-step syntheses.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol [1][2] |
| Canonical SMILES | CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
| InChI Key | NUZXPHIQZUYMOR-UHFFFAOYSA-N |
Note: The properties listed above are for the general structure. Specific stereoisomers (e.g., (3S,5R) or (3R,5R)) will have the same formula and molecular weight but differ in their spatial arrangement and optical properties.
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the synthesis of the 3,5-dimethylpiperazine core followed by the protection of one of the secondary amines with a Boc group.
Experimental Protocol: Synthesis of cis-3,5-Dimethylpiperazine
A common route to cis-3,5-dimethylpiperazine involves the cyclization of appropriate precursors. While various methods exist, a representative approach is the reduction of 2,6-dimethylpyrazine.
Materials:
-
2,6-Dimethylpyrazine
-
Sodium in ethanol or catalytic hydrogenation apparatus (e.g., H₂ gas, PtO₂)
-
Appropriate solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reduction: In a suitable reaction vessel, dissolve 2,6-dimethylpyrazine in ethanol.
-
Carefully add sodium metal in portions while controlling the reaction temperature.
-
Alternatively, subject a solution of 2,6-dimethylpyrazine in a suitable solvent to catalytic hydrogenation using a catalyst such as platinum oxide under a hydrogen atmosphere.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), neutralize the reaction mixture carefully.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude cis-3,5-dimethylpiperazine.
Experimental Protocol: Boc-Protection
The protection of one of the secondary amines of 3,5-dimethylpiperazine is readily achieved using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: Dissolve 3,5-dimethylpiperazine and a base (e.g., triethylamine) in an appropriate solvent such as dichloromethane.
-
Addition of Boc₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl groups, the piperazine ring protons, and the tert-butyl group. The chemical shifts and coupling patterns will depend on the stereochemistry (cis or trans). For the tert-butyl group, a characteristic singlet around 1.4 ppm is expected. |
| ¹³C NMR | Resonances for the methyl carbons, the inequivalent piperazine ring carbons, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group. |
| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (if the second amine is not protonated), C-H stretching, and a strong C=O stretching band for the carbamate group. |
Applications in Drug Development
The piperazine moiety is a common scaffold in a wide range of pharmaceuticals due to its favorable physicochemical properties and ability to interact with various biological targets. Boc-protected piperazines, such as this compound, are key intermediates in the synthesis of more complex molecules. The presence of a free secondary amine allows for further derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. The methyl groups on the piperazine ring can provide steric hindrance and influence the conformational preferences of the molecule, which can be crucial for binding to a specific biological target.
Experimental Workflow
Caption: Synthetic workflow for this compound.
References
A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate
This document provides an in-depth technical overview of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key intermediate in the development of novel therapeutics. Designed for researchers, scientists, and professionals in drug development, this guide details its spectroscopic properties and a standard synthetic protocol.
Physicochemical Properties
This compound is a Boc-protected derivative of 3,5-dimethylpiperazine. The introduction of the tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a versatile building block in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol [1] |
| Appearance | Expected to be a colorless oil or a white to off-white solid |
| Stereoisomers | Exists as cis (3R,5S) and trans ((3R,5R) and (3S,5S)) isomers |
Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group, the methyl groups, and the piperazine ring protons. The chemical shifts can vary slightly depending on the solvent and the stereoisomer.
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.45 | Singlet | 9H |
| CH-CH₃ | ~1.0-1.2 | Doublet | 6H |
| Piperazine Ring Protons | ~2.5-4.0 | Multiplets | 6H |
| NH | ~1.5-2.5 | Broad Singlet | 1H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (ppm) |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~28 |
| CH-CH₃ | ~45-55 |
| CH-CH₃ | ~15-20 |
| Piperazine Ring Carbons | ~40-60 |
| C=O | ~155 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| Technique | Predicted m/z Values | Interpretation |
| Electrospray Ionization (ESI) | ~215.18 | [M+H]⁺ |
| ~237.16 | [M+Na]⁺ | |
| Electron Ionization (EI) | ~214 | [M]⁺ |
| ~158 | [M - C₄H₈]⁺ | |
| ~141 | [M - Boc]⁺ | |
| ~57 | [C₄H₉]⁺ (tert-butyl cation) |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Medium, broad |
| C-H Stretch (alkane) | 2850-3000 | Strong |
| C=O Stretch (urethane) | 1680-1700 | Strong |
| C-N Stretch | 1160-1250 | Medium |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound.
Synthesis of this compound
This procedure involves the selective mono-N-Boc protection of 3,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethylpiperazine (1.0 equivalent) in the chosen solvent (DCM or THF) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in the same solvent to the cooled solution of the amine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure this compound.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.
References
The Piperazine Core: A Scaffolding Triumph in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and History of Substituted Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The journey of the piperazine ring from a simple anthelmintic to a privileged scaffold in a vast array of blockbuster drugs is a testament to the power of medicinal chemistry. This six-membered heterocycle, with its two strategically placed nitrogen atoms, offers a unique combination of physicochemical properties that have been exploited to create therapies for a wide range of human ailments. This technical guide delves into the discovery and rich history of substituted piperazine compounds, providing a comprehensive overview of their synthesis, key derivatives, and the evolution of their therapeutic applications.
Early Discovery: From Deworming to a Versatile Pharmacophore
The story of piperazine in medicine begins in the early 20th century, not as a sophisticated therapeutic agent, but as a humble treatment for parasitic worm infections. Marketed by Bayer, piperazine and its salts, such as piperazine citrate and adipate, proved effective against ascaris (roundworm) and enterobiasis (pinworm).
The anthelmintic action of piperazine is a classic example of selective toxicity. It acts as a GABA (γ-aminobutyric acid) receptor agonist in nematodes. This activation leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane and resulting in flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's gut and is expelled. The selectivity of piperazine arises from the fact that in vertebrates, GABAergic signaling is primarily confined to the central nervous system, whereas in helminths, it plays a crucial role in the peripheral neuromuscular system.
While effective, the initial therapeutic application of piperazine only hinted at the vast potential locked within its simple cyclic structure. It was the ability to easily substitute at the 1- and 4-positions of the piperazine ring that opened the floodgates for the development of a multitude of derivatives with diverse pharmacological activities.
The Rise of Neuroleptics: Piperazine in Psychiatry
A significant breakthrough in the application of substituted piperazines came with the development of antipsychotic drugs. The phenothiazine class of antipsychotics, while effective, was associated with significant side effects. Medicinal chemists discovered that incorporating a piperazine ring into the side chain of phenothiazines could enhance potency and alter the side-effect profile. This led to the development of potent antipsychotics like fluphenazine and trifluoperazine .
The primary mechanism of action of these antipsychotic piperazine derivatives is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Many of the "atypical" antipsychotics also exhibit significant affinity for various serotonin (5-HT) receptors, particularly 5-HT2A receptors, which is believed to contribute to their improved side-effect profile, especially regarding extrapyramidal symptoms.
Some of the most important piperazine-containing antipsychotics include:
-
Ziprasidone: An atypical antipsychotic with high affinity for D2, 5-HT2A, and 5-HT1A receptors.
-
Aripiprazole: A D2 partial agonist, which modulates dopaminergic activity, and also has effects on serotonin receptors.
-
Olanzapine: While technically a thienobenzodiazepine, its structure contains a piperazine moiety crucial for its activity.
-
Clozapine: Another atypical antipsychotic with a complex pharmacology that includes action at multiple dopamine and serotonin receptors.
Quantitative Data: Receptor Binding Affinities of Piperazine-Containing Antipsychotics
The following table summarizes the binding affinities (Ki values) of several key piperazine-containing antipsychotics for dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| Ziprasidone | 0.8 | 0.4 |
| Aripiprazole | 0.34 | 3.4 |
| Olanzapine | 11 | 4 |
| Clozapine | 126 | 13 |
Data compiled from various sources.
Signaling Pathway: Dopamine D2 Receptor Antagonism
The therapeutic effect of many piperazine-containing antipsychotics is primarily mediated through the blockade of the dopamine D2 receptor signaling pathway in the brain.
A Serendipitous Discovery: Sildenafil and the cGMP Pathway
One of the most famous examples of a substituted piperazine drug is sildenafil (Viagra), which revolutionized the treatment of erectile dysfunction. Its discovery is a classic story of serendipity in drug development. Initially synthesized and studied by Pfizer chemists in the late 1980s and early 1990s for its potential to treat hypertension and angina, the clinical trials for these conditions were largely disappointing. However, a peculiar side effect was noted in male volunteers: an increase in erections.
This led to a shift in the drug's development focus. Sildenafil was found to be a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.
During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow, causing an erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thus enhancing and prolonging the erectile response to sexual stimulation.
Signaling Pathway: Sildenafil and the cGMP Pathway in Smooth Muscle
The mechanism of action of sildenafil involves the potentiation of the nitric oxide (NO)-cGMP signaling pathway in penile smooth muscle cells.
The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety, a simple six-membered heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including the ability to improve aqueous solubility and oral bioavailability, have made it a cornerstone in the design of a vast array of therapeutic agents.[1][2][3] The strategic application of the tert-butyloxycarbonyl (Boc) protecting group to the piperazine ring has further revolutionized its utility, enabling the selective functionalization of this versatile building block and facilitating the creation of diverse molecular libraries for high-throughput screening.[1] This technical guide provides an in-depth exploration of Boc-protected piperazine derivatives in research, covering their synthesis, biological activities, and the experimental protocols crucial for their investigation.
The Strategic Advantage of Boc Protection
The symmetrical nature of the piperazine ring presents a challenge in achieving selective mono-functionalization. The introduction of the Boc protecting group on one of the nitrogen atoms effectively addresses this, rendering it significantly less nucleophilic and allowing for controlled, stepwise reactions on the unprotected nitrogen.[1] This mono-protection strategy is fundamental to introducing molecular diversity, a key aspect of modern drug discovery.[1]
Synthesis and Deprotection: A Methodological Overview
The synthesis of N-Boc-piperazine is a critical first step. While direct protection of piperazine with di-tert-butyl dicarbonate (Boc₂O) is a common method, it can lead to the formation of the di-protected byproduct, necessitating extensive purification.[4][5] An alternative, multi-step approach starting from the more cost-effective diethanolamine has been developed for large-scale industrial applications.[4][6][7] This process involves chlorination, Boc protection, and subsequent aminolysis cyclization to yield the desired mono-Boc-protected piperazine.[6][7]
The removal of the Boc group, or deprotection, is typically achieved under acidic conditions.[8][9] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) are commonly employed to efficiently liberate the secondary amine for further functionalization.[10][11][12]
Applications in Drug Discovery: Targeting a Spectrum of Diseases
Boc-protected piperazine derivatives serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, with significant applications in oncology and central nervous system (CNS) disorders.
Anticancer Agents
The piperazine scaffold is a recurring motif in numerous FDA-approved anticancer drugs.[11] Derivatives incorporating this ring system have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle by modulating key signaling pathways frequently dysregulated in cancer.[11][13]
One of the most critical pathways targeted by piperazine-containing anticancer agents is the PI3K/Akt/mTOR pathway .[3][6][8][11][14][15][16][17] This pathway is central to cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][6][15]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; TSC1_2 [label="TSC1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb-GDP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Rheb_GTP [label="Rheb-GTP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Piperazine_Inhibitor [label="Piperazine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [dir=none, style=dashed]; PIP3 -> PDK1 [label="Recruitment"]; PIP3 -> Akt [label="Recruitment"]; PDK1 -> Akt [label="Phosphorylation\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylation\n(Ser473)"]; Akt -> TSC1_2 [label="Inhibition"]; TSC1_2 -> Rheb_GTP [label="GTP Hydrolysis"]; Rheb -> Rheb_GTP [label="Activation"]; Rheb_GTP -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth [label="Activation"]; Akt -> Apoptosis [label="Inhibition"]; Piperazine_Inhibitor -> PI3K [label="Inhibition", color="#EA4335"]; PTEN -> PIP3 [label="Dephosphorylation"]; PIP3 -> PTEN [dir=none, style=dashed];
// Invisible edges for layout edge[style=invis]; PIP2 -> PIP3; } node [shape=plaintext, fontname="Arial", fontsize=10]; caption [label="PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives."]; caption -> RTK [style=invis];
PI3K/Akt signaling pathway and piperazine derivative inhibition.
Central Nervous System (CNS) Agents
The piperazine scaffold is also prevalent in drugs targeting the CNS.[16][18] Its ability to interact with various receptors and transporters makes it a valuable component in the development of treatments for neurological and psychiatric disorders.[16][18] Boc-protected piperazines are key intermediates in the synthesis of compounds that modulate dopamine and serotonin receptor signaling pathways.[10][19][20][21][22][23][24][25][26]
Dopamine and Serotonin signaling modulation by piperazine derivatives.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various Boc-piperazine derivatives from different studies. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented, with lower values indicating higher potency.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound/Series | Cancer Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference(s) |
| Benzamide Derivative (C-4) | HCT-116 | Colon | 11.33 | [2][5] |
| Benzamide Derivative (C-5) | A-549 | Lung | 21.22 | [2] |
| Ethanone Derivative (C-14) | MIAPaCa-2 | Pancreatic | <1.0 | [2][5] |
| Arylformyl piperazinyl (3n) | MDA-MB-231 | Breast | 5.55 ± 0.56 | [5][27] |
| Vindoline-piperazine Conjugate (23) | MDA-MB-468 | Breast | 1.00 | [5] |
| Vindoline-piperazine Conjugate (25) | HOP-92 | Lung | 1.35 | [5] |
| Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [8][11] |
| Benzothiazole-piperazine (1h, 1j) | HUH-7, MCF-7, HCT-116 | Hepatocellular, Breast, Colorectal | Active (Specific values not in abstract) | [4][28] |
| Bergenin-piperazine hybrid (5a, 5c, 10f, 13o) | Tongue and Oral Cancer Cells | Tongue, Oral | Potent (More active than parent compound) | [29] |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Microbial Strain(s) | Activity (MIC) | Reference(s) |
| Piperazine Derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Significant | [30] |
| Piperazine Derivatives | Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus | Significant | [30] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of Boc-protected piperazine derivatives.
// Nodes Synthesis [label="Synthesis of\nBoc-Piperazine\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="In Vitro\nCytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action\nStudies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo\nEfficacy Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Synthesis -> Purification; Purification -> Cytotoxicity; Cytotoxicity -> Mechanism [label="Active Compounds"]; Mechanism -> InVivo [label="Promising Candidates"]; InVivo -> Lead_Optimization; } node [shape=plaintext, fontname="Arial", fontsize=10]; caption [label="General experimental workflow for the evaluation of piperazine derivatives."]; caption -> Synthesis [style=invis];
General workflow for evaluating piperazine derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)[5][11][32]
This assay measures the metabolic activity of cells as an indicator of their viability following treatment with a test compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Boc-piperazine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Boc-piperazine derivative in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)[32]
This assay determines the inhibitory activity of a compound against a specific kinase.
Materials:
-
Microplate
-
Kinase reaction buffer
-
Specific kinase
-
Boc-piperazine derivative stock solution (in DMSO)
-
Specific kinase substrate
-
[γ-³³P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the Boc-piperazine derivative in DMSO.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubation: Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Protocol 3: GPCR Binding Assay[33][34]
This assay measures the affinity of a ligand for a G protein-coupled receptor.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand specific for the GPCR
-
Boc-piperazine derivative (unlabeled competitor)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled Boc-piperazine derivative in the assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Data Acquisition: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the Boc-piperazine derivative that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki).
Conclusion
Boc-protected piperazine derivatives are indispensable tools in modern drug discovery. Their synthetic tractability, coupled with the favorable pharmacological properties imparted by the piperazine scaffold, has enabled the development of a multitude of potent and selective therapeutic candidates. The systematic application of the experimental protocols and the understanding of the key signaling pathways outlined in this guide will continue to fuel the discovery of novel drugs for a wide range of human diseases.
References
- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 18. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serotonin pathway - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 29. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
Commercial Availability and Synthetic Overview of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its substituted piperazine core is a common scaffold in a variety of biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the second nitrogen atom, making it a versatile intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of its various stereoisomers and outlines a general synthetic approach.
Commercial Availability
This compound is commercially available from a range of suppliers, primarily as different stereoisomers. The most common isomers found in supplier catalogs are the cis and trans forms, with specific enantiomers also being available. The Chemical Abstracts Service (CAS) number is crucial for identifying the specific isomer required for research and development.
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Stereoisomer | CAS Number | Representative Suppliers | Purity | Available Quantities |
| cis-1-Boc-3,5-dimethylpiperazine | 129779-30-2 | BOC Sciences | - | Custom |
| (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 888327-50-2 | AbacipharmTech, AA Blocks | ≥95% | 100mg, 250mg, 1g, 5g |
| (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | 438049-91-3 | PubChem lists various suppliers | - | Varies |
| 1-Boc-3,5-dimethyl-piperazine (isomer unspecified) | 639068-43-2 | Chem-Impex | ≥95% | - |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | Typically a solid |
| Storage Conditions | 2-8 °C, inert atmosphere |
Synthetic Overview
The synthesis of this compound generally involves a two-step process: the synthesis of the 3,5-dimethylpiperazine core followed by the introduction of the Boc protecting group. The synthesis of the piperazine core can be achieved through the hydrogenation of 3,5-dimethylpyridine.
Experimental Protocols
Step 1: Synthesis of cis-3,5-Dimethylpiperazine
This procedure is adapted from methods for the hydrogenation of substituted pyridines. The synthesis of cis-3,5-dimethylpiperidine from 3,5-lutidine has been reported, and a similar approach can be applied for the synthesis of the piperazine analog, though specific reaction conditions may need optimization.
-
Materials: 3,5-Lutidine, Ruthenium on carbon (Ru/C) catalyst, solvent (e.g., ethanol), hydrogen gas.
-
Procedure:
-
In a high-pressure reactor, 3,5-lutidine is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of Ru/C is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under hydrogen pressure at a specific temperature until the reaction is complete (monitored by techniques like GC-MS).
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield the crude 3,5-dimethylpiperidine. The cis and trans isomers can be separated by crystallization or chromatography.
-
Step 2: N-Boc Protection of cis-3,5-Dimethylpiperazine
This is a standard procedure for the protection of amine groups.
-
Materials: cis-3,5-Dimethylpiperazine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic system with water).
-
Procedure:
-
cis-3,5-Dimethylpiperazine is dissolved in the chosen solvent.
-
The base is added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture, typically at 0 °C to control the exothermic reaction.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude tert-butyl cis-3,5-dimethylpiperazine-1-carboxylate.
-
The product can be purified by column chromatography if necessary.
-
Applications in Drug Discovery
The piperazine moiety is a well-established pharmacophore found in numerous approved drugs.[1] The introduction of methyl groups at the 3 and 5 positions can influence the compound's conformation and its interaction with biological targets. The Boc-protected form of 3,5-dimethylpiperazine serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents targeting the central nervous system and in cancer research.[2][3] For instance, cis-1-Boc-3,5-dimethylpiperazine has been used in the development of potent and selective PI3Kδ inhibitors.[]
Visualized Workflows
Synthetic Workflow
The general synthetic route to this compound is illustrated below.
References
Methodological & Application
Synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate from 2,6-dimethylpiperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis involves the selective mono-N-Boc protection of 2,6-dimethylpiperazine using di-tert-butyl dicarbonate ((Boc)₂O). This application note outlines the necessary reagents, equipment, step-by-step experimental procedures, and methods for purification and characterization of the final product. Emphasis is placed on reaction conditions that favor mono-protection and minimize the formation of the di-protected byproduct.
Introduction
Piperazine derivatives are crucial scaffolds in the design of therapeutic agents due to their ability to modulate physicochemical properties such as solubility and basicity.[1] The tert-butoxycarbonyl (Boc) protecting group is one of the most common amine protecting groups in organic synthesis, valued for its stability to most nucleophiles and bases and its facile removal under moderately acidic conditions.[2]
The selective mono-protection of symmetrical diamines like 2,6-dimethylpiperazine presents a challenge, as the reaction can yield a mixture of mono-protected, di-protected, and unreacted starting material.[3][4] This protocol details a reliable method for the synthesis of this compound by carefully controlling stoichiometry and reaction conditions.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of one of the secondary amine nitrogens of 2,6-dimethylpiperazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A non-nucleophilic base is used to neutralize the acid generated during the reaction.
Reaction: 2,6-Dimethylpiperazine + Di-tert-butyl dicarbonate → this compound
Experimental Protocol
3.1 Materials and Equipment
-
Reagents:
-
2,6-Dimethylpiperazine (cis/trans mixture or specific isomer)
-
Di-tert-butyl dicarbonate ((Boc)₂O)[2]
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
-
NMR spectrometer and/or Mass Spectrometer for characterization
-
3.2 Synthesis Procedure
-
Reaction Setup: To a round-bottom flask, add 2,6-dimethylpiperazine (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a small amount of DCM and add it dropwise to the cooled piperazine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash with saturated brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired mono-Boc protected product from unreacted starting material and the di-Boc byproduct.[5]
Data Presentation
Table 1: Reagent Quantities and Molar Equivalents (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| 2,6-Dimethylpiperazine | 114.19 | 10.0 g | 87.57 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 21.0 g | 96.22 | 1.1 |
| Triethylamine | 101.19 | 13.3 g (18.3 mL) | 131.4 | 1.5 |
| Dichloromethane | - | 300 mL | - | - |
Table 2: Reaction Conditions Summary
| Parameter | Value |
|---|---|
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Solvent | Anhydrous Dichloromethane |
| Base | Triethylamine |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ | [6][7] |
| Molar Mass | 214.30 g/mol | [6][7] |
| Appearance | Colorless oil or solid | [1] |
| Melting Point (cis-isomer) | 66-69°C |[6] |
Characterization
The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The spectrum should show a characteristic singlet at approximately 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[8] Other signals will correspond to the methyl and piperazine ring protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak [M+H]⁺ consistent with the calculated mass of the product (215.17).
Safety Precautions
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent; handle with care.
-
Triethylamine is a corrosive and flammable base.
Discussion and Troubleshooting
The primary challenge in this synthesis is achieving high selectivity for the mono-protected product over the di-protected byproduct.
-
Di-protection: Formation of di-tert-butyl 2,6-dimethylpiperazine-1,4-dicarboxylate can be minimized by using only a slight excess (1.0-1.1 equivalents) of (Boc)₂O and adding it slowly to the reaction mixture at a low temperature.
-
Purification: The polarity difference between the mono-Boc product, di-Boc product, and the starting diamine is usually sufficient for effective separation by silica gel chromatography.[9] An alternative purification involves an acid-base extraction. The mono-protected product and unreacted diamine can be extracted into an acidic aqueous layer, leaving the neutral di-Boc product in the organic phase.[9] Subsequent basification of the aqueous layer allows for the extraction of the desired mono-protected product.[9]
Visualization of Experimental Workflow
Caption: Workflow for the Synthesis of this compound.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate| CAS No:129779-30-2|ZaiQi Bio-Tech [chemzq.com]
- 7. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-butyl 3,5-dimethylpiperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The piperazine scaffold is a common motif in numerous approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization at the unprotected secondary amine, while the dimethyl substitution provides conformational constraint and can influence binding affinity and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a specific focus on its application in the development of phosphoinositide 3-kinase (PI3K) inhibitors.
Application Notes
Use as a Scaffold in Phosphoinositide 3-Kinase (PI3K) Inhibitors
This compound has been successfully employed as a key structural component in the synthesis of potent inhibitors of phosphoinositide 3-kinases (PI3Ks). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and inflammatory diseases.
In this context, the 3,5-dimethylpiperazine moiety can serve as a versatile scaffold to which other pharmacophoric elements are attached. The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions with the target protein, while the dimethyl groups can occupy specific hydrophobic pockets within the ATP-binding site of the PI3K enzyme. The Boc-protected nitrogen allows for the controlled, stepwise synthesis of complex molecules.
Derivatives incorporating this scaffold have demonstrated significant inhibitory activity against PI3K enzymes, with IC50 values in the low nanomolar range.[1] This highlights the potential of this compound as a foundational element in the design of novel therapeutics targeting the PI3K pathway.
Data Presentation: Inhibitory Activity of PI3K Inhibitors Derived from this compound
The following table summarizes the reported in vitro inhibitory activity of bicyclic heteroaryl amine compounds incorporating the this compound scaffold against PI3K enzymes.
| Compound Class | Target(s) | IC50 Range (nM) | Assay Format | Reference |
| Bicyclic Heteroaryl Amine Derivatives | PI3K | 0.001 - 60 | ADP-Glo Kinase Assay | [1] |
| Preferred Bicyclic Heteroaryl Amine Derivatives | PI3K | 0.001 - 20 | ADP-Glo Kinase Assay | [1] |
| Highly Preferred Bicyclic Heteroaryl Amine Derivatives | PI3K | 0.001 - 10 | ADP-Glo Kinase Assay | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl halide, a common step in the synthesis of more complex drug candidates, such as PI3K inhibitors.[1]
Materials:
-
This compound
-
1,3-Dibromo-5-fluorobenzene
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (BINAP)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Nitrogen gas (N₂)
-
Reaction vessel (e.g., microwave vial or sealed tube)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), 1,3-dibromo-5-fluorobenzene (2.0 eq), and cesium carbonate (2.5 eq).
-
Add toluene to the vessel.
-
Purge the vessel with nitrogen gas and then degas the solution.
-
To the degassed mixture, add BINAP (0.15 eq) and palladium(II) acetate (0.045 eq).
-
Seal the reaction vessel and heat to the appropriate temperature (e.g., 80-110 °C) with stirring for a sufficient time to ensure reaction completion (typically monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Visualizations
PI3K Signaling Pathway
The following diagram illustrates the PI3K signaling pathway, which is inhibited by compounds derived from this compound.
Caption: PI3K signaling pathway and point of inhibition.
Experimental Workflow: Synthesis of a PI3K Inhibitor Intermediate
This diagram outlines the key steps in the synthesis of an intermediate for a PI3K inhibitor using this compound.
Caption: Workflow for the synthesis of a key intermediate.
References
Application of Boc-Protected Piperazines in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of a vast array of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2] Its presence in numerous FDA-approved drugs, including blockbuster medications like the anticancer agent imatinib (Gleevec) and the erectile dysfunction drug sildenafil (Viagra), underscores its significance in drug design.[3] The piperazine moiety can influence a molecule's solubility, basicity, and conformational flexibility, and often serves as a versatile linker to connect different pharmacophoric elements.[2][4]
Mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group is a cornerstone strategy in the synthesis of complex piperazine-containing molecules.[5][6] This approach allows for the selective functionalization of the free secondary amine, providing a robust platform for building molecular diversity. Subsequently, the Boc group can be readily removed under mild acidic conditions, enabling further synthetic transformations at the newly liberated nitrogen.[7][8] These application notes provide a comprehensive overview of the use of Boc-protected piperazines in drug discovery, complete with detailed experimental protocols and data to guide researchers in this field.
Physicochemical Properties and Synthetic Rationale
The strategic use of the Boc protecting group on a piperazine scaffold is dictated by the need for orthogonal chemical reactivity. The Boc group is stable under a wide range of reaction conditions, including those involving nucleophiles and bases, yet can be easily cleaved with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This orthogonality is crucial for multi-step syntheses.
Key Advantages of Using Boc-Piperazine:
-
Selective Functionalization: Enables sequential and controlled introduction of substituents at the two nitrogen atoms of the piperazine ring.[6]
-
Improved Solubility: The Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification.
-
Versatility: Compatible with a wide range of synthetic transformations, including N-alkylation, N-arylation, and C-H functionalization.[3][11]
Key Reactions and Transformations
N-Boc Protection of Piperazine
The introduction of the Boc group onto one of the piperazine nitrogens is the initial and a critical step. While several methods exist, the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O is the most common.
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve piperazine (1.0 equiv.) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (0.5 equiv. for mono-protection) in DCM to the stirred piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-piperazine.
-
| Reactant | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| Piperazine | (Boc)₂O | DCM | 12-24 | 80-95 | [12] |
Table 1: Representative data for the mono-Boc protection of piperazine.
Functionalization of the Free Nitrogen of 1-Boc-Piperazine
With one nitrogen protected, the free secondary amine of 1-Boc-piperazine is available for a variety of coupling reactions to introduce desired pharmacophores.
Experimental Protocol: N-Alkylation of 1-Boc-Piperazine
-
Materials: 1-Boc-piperazine, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃), Acetonitrile (ACN).
-
Procedure:
-
To a solution of 1-Boc-piperazine (1.0 equiv.) in ACN, add K₂CO₃ (2.0 equiv.).
-
Add the alkyl halide (1.1 equiv.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water.
-
Dry the organic layer, filter, and concentrate to give the N-alkylated product, which can be further purified by chromatography if necessary.
-
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 1-Boc-piperazine | Benzyl bromide | K₂CO₃ | ACN | >90 | General Protocol |
Table 2: Typical conditions for N-alkylation of 1-Boc-piperazine.
Experimental Protocol: Buchwald-Hartwig N-Arylation of 1-Boc-Piperazine
-
Materials: 1-Boc-piperazine, Aryl halide (e.g., 4-bromotoluene), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), Pd₂(dba)₃ (1-5 mol%), BINAP (1-5 mol%), and NaOtBu (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromotoluene | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 85-95 | [13] |
Table 3: Representative conditions for Buchwald-Hartwig amination.
Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc group to unmask the second piperazine nitrogen, which can then be a basic center in the final drug molecule or a handle for further functionalization.
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Materials: Boc-protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve the Boc-protected piperazine derivative (1.0 equiv.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[7]
-
| Deprotecting Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| TFA | DCM | 0 °C to RT | 1-4 | >95 | [14][15] |
| 4M HCl in Dioxane | Dioxane | RT | 1-3 | >95 | [7] |
Table 4: Common conditions for Boc deprotection.
Applications in Drug Discovery
The versatility of Boc-protected piperazine as a building block is evident in the wide range of therapeutic areas where piperazine-containing drugs are found.
Case Study: Imatinib (Gleevec)
Imatinib is a tyrosine kinase inhibitor used to treat multiple cancers.[3] Its synthesis involves the coupling of a pyrimidine derivative with a piperazine-containing side chain. The use of a mono-protected piperazine is crucial to ensure the correct connectivity.
Structure-Activity Relationship (SAR) Studies
Boc-piperazine is an invaluable tool for generating libraries of analogs for SAR studies. By systematically varying the substituent introduced on the free nitrogen, researchers can probe the chemical space around the piperazine core to optimize potency, selectivity, and pharmacokinetic properties.
Visualizations
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 13. innospk.com [innospk.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Tert-butyl 3,5-dimethylpiperazine-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable heterocyclic building block widely employed in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The presence of two methyl groups on the piperazine ring provides steric bulk and conformational rigidity, which can be advantageous for achieving specific binding interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, making it a versatile scaffold for creating diverse molecular architectures. These application notes provide an overview of its utility and detailed protocols for its incorporation into complex molecules, with a focus on its use in the synthesis of kinase inhibitors.
Key Applications
The primary application of this compound is as a core scaffold in the synthesis of biologically active compounds. The dimethylated piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The cis- and trans-isomers of this building block allow for the exploration of stereochemistry in structure-activity relationship (SAR) studies.
A significant application is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer.[1] Molecules incorporating the 3,5-dimethylpiperazine scaffold have shown promise as potent and selective PI3K inhibitors.
Experimental Protocols
N-Arylation of (cis)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This protocol describes the palladium-catalyzed cross-coupling of (cis)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate with an aryl bromide, a common method for introducing aromatic systems onto the piperazine core.
Reaction Scheme:
Materials:
-
(cis)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
-
Aryl bromide (e.g., 1,3-dibromobenzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl (SPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a pressure reaction vial, add 1,3-dibromobenzene (1.10 g, 4.67 mmol), (cis)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate (0.5 g, 2.33 mmol), and 2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl (47.9 mg, 0.117 mmol) in THF (15 mL).
-
Purge the vial with nitrogen.
-
Add tris(dibenzylideneacetone)dipalladium(0) (42.7 mg, 0.047 mmol), followed by lithium bis(trimethylsilyl)amide (7.0 mL, 7.0 mmol, 1 N in THF).
-
Purge the mixture with nitrogen for several minutes, then cap the vial and heat at 70 °C for 2.5 hours.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Dilute the mixture with 75 mL of EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of 0-100% EtOAc in hexanes to yield (cis)-tert-butyl 4-(3-bromophenyl)-3,5-dimethylpiperazine-1-carboxylate as an oil.
Quantitative Data for N-Arylation Reactions
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromobenzene | Pd₂(dba)₃ | SPhos | LiHMDS | THF | 70 | 2.5 | Not explicitly stated, but product obtained | [2] |
| Bromobenzene | - | - | KHMDS | 1,4-Dioxane | 100 | 18 | 35 | [3] |
| m-Bromotoluene | - | - | KHMDS | 1,4-Dioxane | 100 | 18 | - | [3] |
Boc-Deprotection of tert-butyl 4-aryl-3,5-dimethylpiperazine-1-carboxylate
This protocol outlines the removal of the Boc protecting group to liberate the secondary amine, which can then be further functionalized.
Reaction Scheme:
1-Aryl-2,6-dimethylpiperazine + R-COCl --[Base]--> 1-Acyl-4-aryl-2,6-dimethylpiperazine
Caption: Synthetic workflow for complex molecules.
PI3K/Akt/mTOR Signaling Pathway
Molecules synthesized from this compound have been shown to act as inhibitors of the PI3K pathway. The diagram below illustrates the key components of this signaling cascade.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
Application Notes and Protocols: Reactivity of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the secondary amine. The methyl groups at the C3 and C5 positions introduce stereocenters and steric bulk, which can significantly influence the reactivity of the piperazine ring and the biological activity of the resulting derivatives. These derivatives are key components in the development of various therapeutic agents, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, focusing on N-arylation, a critical transformation in the synthesis of pharmaceutically active compounds.
Data Presentation
The following table summarizes the quantitative data for a representative N-arylation reaction of cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
| Reactant 1 | Reactant 2 | Product | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate | 7-(3-bromophenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine | tert-butyl (3S,5R)-4-(3-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)phenyl)-3,5-dimethylpiperazine-1-carboxylate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 85 |
Experimental Protocols
A common and crucial reaction of this compound is the palladium-catalyzed N-arylation, also known as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between the piperazine and an aryl electrophile.
Protocol 1: Palladium-Catalyzed N-Arylation of cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This protocol details the synthesis of a key intermediate in the development of highly potent and selective PI3Kδ inhibitors.
Materials:
-
cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry reaction flask, add 7-(3-bromophenyl)pyrrolo[2,1-f][1][2][3]triazin-4-amine (1.0 eq), cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (3S,5R)-4-(3-(4-aminopyrrolo[2,1-f][1][2][3]triazin-7-yl)phenyl)-3,5-dimethylpiperazine-1-carboxylate.
Visualizations
The following diagrams illustrate the key reaction discussed and a general experimental workflow.
Caption: Buchwald-Hartwig N-Arylation Reaction Scheme.
Caption: General Experimental Workflow for N-Arylation.
References
Application Notes and Protocols for the Deprotection of tert-butyl 3,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3,5-dimethylpiperazine-1-carboxylate. The Boc group is a frequently used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] The resulting deprotected 3,5-dimethylpiperazine is a valuable building block in the synthesis of numerous pharmaceutical agents.
The deprotection is typically achieved through acid-catalyzed cleavage, which proceeds via protonation of the carbamate followed by the formation of a stable tert-butyl cation and the release of carbon dioxide to yield the free amine.[2][3] Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[4]
Data Presentation: Comparison of Deprotection Conditions
The selection of the deprotection reagent and conditions can significantly impact the reaction's efficiency, yield, and purity of the final product. Below is a summary of common conditions used for the deprotection of Boc-protected piperazines. While specific quantitative data for this compound is not extensively published, the following table provides representative data for similar substrates.
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1:1 (v/v) with DCM | Room Temperature | 1 - 5 hours | 78 - 98%[2][5] | Highly effective and common method. TFA is volatile and corrosive and should be handled with care. The product is initially obtained as a TFA salt.[4] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M solution | Room Temperature | 1 - 3 hours | 91 - 100%[6] | The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture, facilitating isolation. Anhydrous conditions are preferred.[4] |
| Oxalyl Chloride | Methanol (MeOH) | 3 - 5 equivalents | Room Temperature | Not specified | Good to excellent[7] | A milder alternative to strong acids, which can be beneficial for substrates with acid-sensitive functional groups.[7] |
Experimental Protocols
The following are detailed protocols for the deprotection of this compound using two common acidic methods.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used and generally effective method for Boc deprotection.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution, slowly add TFA (5-10 equivalents). A 1:1 (v/v) mixture of DCM and TFA is also commonly used.[2]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 7).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 3,5-dimethylpiperazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and is particularly useful when the isolation of the product as a hydrochloride salt is desired.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.
-
To the stirred solution at room temperature, add the 4 M HCl in dioxane solution (3-5 equivalents).[4]
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[4]
-
To obtain the free base, the hydrochloride salt can be neutralized with a base (e.g., saturated aqueous NaHCO₃ or NaOH solution) and extracted with an organic solvent as described in Protocol 1.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Boc Deprotection
Caption: Workflow for the deprotection of this compound.
Diagram 2: Logic of Boc Protecting Group Strategy
Caption: The strategic use of the Boc protecting group in multi-step synthesis.
References
- 1. DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: The Role of tert-butyl 3,5-dimethylpiperazine-1-carboxylate in Parallel Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
tert-butyl 3,5-dimethylpiperazine-1-carboxylate is a valuable building block in the field of medicinal chemistry, particularly for the construction of diverse compound libraries through parallel synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization of the free secondary amine. Subsequent removal of the Boc group under acidic conditions provides a handle for further diversification, enabling the generation of complex molecules with potential therapeutic applications. The dimethyl substitution on the piperazine ring introduces stereochemical complexity and can influence the conformational rigidity and pharmacokinetic properties of the final compounds.
These application notes provide an overview of the utility of this compound in parallel synthesis, detailing experimental protocols for the generation of compound libraries and presenting data in a structured format for easy interpretation.
Key Applications in Parallel Synthesis:
-
Diversity-Oriented Synthesis (DOS): This building block is well-suited for DOS strategies, which aim to create structurally diverse and complex small molecules for high-throughput screening. The piperazine core is a common motif in many biologically active compounds, and the dimethyl substitution provides a unique scaffold for exploration.
-
Lead Optimization: In drug discovery programs, parallel synthesis with this compound allows for the rapid generation of analogs of a lead compound. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and metabolic stability.
-
Combinatorial Library Generation: The ability to perform sequential reactions at the two nitrogen atoms of the piperazine ring makes this reagent ideal for combinatorial approaches to generate large libraries of compounds for screening against various biological targets.
Experimental Protocols
Protocol 1: Solution-Phase Parallel Synthesis of an N-Arylpiperazine Library
This protocol describes the parallel synthesis of a library of N-arylpiperazine derivatives via Buchwald-Hartwig amination, followed by deprotection and subsequent acylation.
Materials:
-
This compound
-
A diverse set of aryl bromides (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene, 3-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Toluene or Dioxane)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
A diverse set of acyl chlorides or carboxylic acids
-
Coupling agent for carboxylic acids (e.g., HATU)
-
Base for acylation (e.g., DIPEA)
-
96-well reaction block or individual reaction vials
Procedure:
Step 1: N-Arylation
-
To each well of a 96-well reaction block, add this compound (0.1 mmol, 1 eq.).
-
Add the corresponding aryl bromide (0.12 mmol, 1.2 eq.) to each well.
-
In a separate vial, prepare a catalyst master mix of Pd₂(dba)₃ (0.005 mmol, 5 mol%) and Xantphos (0.01 mmol, 10 mol%) in toluene.
-
Add the catalyst master mix to each well.
-
Add Cs₂CO₃ (0.2 mmol, 2 eq.) to each well.
-
Seal the reaction block and heat to 100 °C for 12-18 hours.
-
After cooling to room temperature, filter the contents of each well and concentrate the filtrate under reduced pressure.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir the reactions at room temperature for 1-2 hours.
-
Concentrate the solutions under reduced pressure to remove the solvent and excess TFA.
Step 3: Acylation
-
Dissolve the crude secondary amine from Step 2 in DCM.
-
Add DIPEA (0.3 mmol, 3 eq.).
-
Add the corresponding acyl chloride (0.12 mmol, 1.2 eq.) and stir at room temperature for 4-6 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final products using parallel purification techniques such as mass-directed automated HPLC.
Quantitative Data Presentation:
The results of the library synthesis can be summarized in a table for easy comparison.
| Aryl Bromide | Acyl Chloride | Product | Yield (%) | Purity (%) |
| 4-Bromotoluene | Benzoyl chloride | 1-(4-Methylphenyl)-4-benzoyl-2,6-dimethylpiperazine | 78 | >95 |
| 1-Bromo-4-methoxybenzene | Acetyl chloride | 1-(4-Methoxyphenyl)-4-acetyl-2,6-dimethylpiperazine | 82 | >95 |
| 3-Bromopyridine | Cyclopropanecarbonyl chloride | 1-(Pyridin-3-yl)-4-(cyclopropanecarbonyl)-2,6-dimethylpiperazine | 71 | >95 |
| ... | ... | ... | ... | ... |
Protocol 2: Solid-Phase Synthesis of a Piperazine-based Peptide Library
This protocol outlines the synthesis of a library of peptides with a C-terminal N-substituted piperazine moiety using a solid-phase approach.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
DIPEA
-
DMF
-
DCM
-
Methanol
-
Piperidine
-
Fmoc-protected amino acids
-
HBTU
-
TFA
-
TIPS (Triisopropylsilane)
-
Water
Procedure:
Step 1: Resin Loading
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DCM.
-
Shake the mixture at room temperature for 4 hours.
-
Cap any unreacted sites by adding methanol and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol and dry under vacuum.
Step 2: Boc Deprotection
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes.
-
Wash the resin with DCM, neutralize with a 10% solution of DIPEA in DMF, and then wash with DMF.
Step 3: Peptide Coupling Cycles
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with fresh solution for 15 minutes. Wash the resin with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
Step 4: Cleavage and Purification
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin using a cleavage cocktail of 95% TFA, 2.5% TIPS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the individual peptides by preparative HPLC.
Quantitative Data Presentation:
| Peptide Sequence (N- to C-terminus) | Expected Mass (Da) | Observed Mass (Da) | Yield (mg) | Purity (%) |
| H-Gly-Phe-Pip | 305.4 | 306.2 [M+H]⁺ | 15.2 | >98 |
| H-Ala-Val-Pip | 285.4 | 286.3 [M+H]⁺ | 12.8 | >97 |
| H-Leu-Pro-Pip | 311.4 | 312.3 [M+H]⁺ | 14.5 | >98 |
| ... | ... | ... | ... | ... |
| *Pip represents the 3,5-dimethylpiperazine moiety. |
Visualizations
Logical Workflow for Solution-Phase Parallel Synthesis
Caption: Workflow for solution-phase parallel synthesis of a piperazine library.
Experimental Workflow for Solid-Phase Parallel Synthesis
Caption: Workflow for solid-phase synthesis of a piperazine-peptide library.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of tert-butyl 3,5-dimethylpiperazine-1-carboxylate as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on the successful synthesis of Fanregratinib (BGB-283), a fibroblast growth factor receptor (FGFR) inhibitor.
Introduction
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The piperazine moiety is a prevalent scaffold in kinase inhibitor design due to its ability to improve physicochemical properties such as aqueous solubility and its capacity to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. This compound is a valuable chiral building block that offers stereochemical control and a protected secondary amine, allowing for sequential and controlled introduction into complex molecules. The dimethyl substitution can also provide improved metabolic stability and potency.
This document details the synthetic application of this compound in the preparation of Fanregratinib, a potent inhibitor of FGFR types 1, 2, and 3.[1][2] Aberrant FGFR signaling is a known driver of tumor growth, angiogenesis, and resistance to anti-cancer therapies in various solid tumors.[3]
Data Presentation
The following table summarizes the inhibitory activity of Fanregratinib (BGB-283), which incorporates the 3,5-dimethylpiperazine scaffold.
| Compound Name | Target Kinase | IC50 (nM) | Cell-Based Assay (IC50) | Reference |
| Fanregratinib (BGB-283) | BRAF V600E | 23 | 137-580 nM (BRAF V600E mutant cell lines) | [4][5] |
| EGFR | 29 | - | [5] | |
| EGFR T790M/L858R | 495 | - | [5] | |
| A-RAF | Potent Inhibition | - | [4] | |
| C-RAF | Potent Inhibition | - | [4] |
Experimental Protocols
The synthesis of Fanregratinib involves a multi-step process where the deprotected 3,5-dimethylpiperazine is coupled to a pyrimidine core. The initial step involves the preparation of the Boc-protected piperazine, followed by its integration into the inhibitor scaffold.
Protocol 1: Synthesis of (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This protocol describes the synthesis of the key building block.
Materials:
-
(2R,6S)-2,6-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve (2R,6S)-2,6-dimethylpiperazine in dichloromethane (DCM).
-
Add triethylamine (TEA) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Protocol 2: Synthesis of Fanregratinib (Illustrative Pathway)
This protocol outlines the key coupling and deprotection steps for the synthesis of Fanregratinib, starting from the prepared Boc-protected piperazine. This is a representative synthesis based on common organic chemistry principles used in the synthesis of similar kinase inhibitors.
Step 1: Deprotection of the Boc Group
-
Dissolve (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.
-
Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the crude (3S,5R)-3,5-dimethylpiperazine salt.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the appropriate 2-chloropyrimidine intermediate (possessing the ethyl-linked chloro-methoxy-benzamide moiety) in a suitable solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Add the deprotected (3S,5R)-3,5-dimethylpiperazine to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete (monitored by LC-MS).
-
After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield Fanregratinib.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Fanregratinib.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of Fanregratinib.
References
- 1. Fanregratinib | C27H33ClN6O2 | CID 86304165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HUTCHMED - HUTCHMED Announces that it has Completed Enrollment of a Phase II Registration Study of Fanregratinib (HMPL-453) for Intrahepatic Cholangiocarcinoma in China [hutch-med.com]
- 3. Hutchmed concludes enrolment in Phase II trial of fanregratinib [clinicaltrialsarena.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Asymmetric Synthesis Involving Chiral 3,5-Dimethylpiperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral piperazine derivatives are significant structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The stereochemistry of these molecules is often crucial for their therapeutic efficacy. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure compounds, and the use of chiral auxiliaries is a well-established strategy to control stereoselectivity.[2] This document details the application of chiral 3,5-dimethylpiperazine derivatives, particularly the C2-symmetric (2R,6R)- and (2S,6S)-2,6-dimethylpiperazine (a close structural analog), as effective chiral auxiliaries in asymmetric synthesis. These auxiliaries offer a robust and predictable method for the synthesis of enantioenriched carboxylic acids and their derivatives through diastereoselective enolate alkylation and conjugate addition reactions.
Application Note 1: Asymmetric Alkylation of Carboxylic Acid Derivatives
The use of amides derived from C2-symmetric 2,6-dimethylpiperazine provides a reliable method for the asymmetric alkylation of carboxylic acids. The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
The general workflow for this process involves the acylation of the chiral piperazine, followed by deprotonation to form a chiral enolate, subsequent alkylation, and finally, removal of the chiral auxiliary to yield the desired α-substituted carboxylic acid.
Data Presentation: Diastereoselective Alkylation of Chiral 2,6-Dimethylpiperazine Amides
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Benzyl | 95 | >98:2 |
| 2 | Iodomethane | Methyl | 92 | 97:3 |
| 3 | Allyl bromide | Allyl | 90 | 95:5 |
| 4 | Ethyl iodide | Ethyl | 88 | 96:4 |
| 5 | Isopropyl iodide | Isopropyl | 75 | 90:10 |
Note: The data presented is a representative summary based on typical results for alkylation reactions using chiral amide enolates.
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
1. Synthesis of the N-propionyl-(2R,6R)-2,6-dimethylpiperazine:
-
To a solution of (2R,6R)-2,6-dimethylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add propionyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-propionyl amide.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl-(2R,6R)-2,6-dimethylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution.
-
Continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
To the purified alkylated amide (1.0 eq) in a mixture of dioxane and 9 N sulfuric acid, heat the reaction at 115 °C for 24 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to recover the chiral auxiliary.
-
Basify the aqueous layer with sodium hydroxide and extract the product into diethyl ether.
-
Acidify the aqueous layer with concentrated HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Workflow for Asymmetric Alkylation
Caption: Workflow for the asymmetric alkylation of carboxylic acids.
Application Note 2: Asymmetric Conjugate Addition
Amides of chiral 2,6-dimethylpiperazine can also be employed to direct the 1,4-conjugate addition of nucleophiles, such as Grignard reagents, to α,β-unsaturated systems. The chiral auxiliary effectively shields one face of the molecule, leading to a highly diastereoselective addition.
This methodology provides access to β-substituted carboxylic acid derivatives, which are valuable building blocks in organic synthesis.
Data Presentation: Diastereoselective Conjugate Addition to a Cinnamide Derivative
| Entry | Nucleophile (R-MgBr) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methylmagnesium bromide | Methyl | 85 | 95:5 |
| 2 | Ethylmagnesium bromide | Ethyl | 82 | 97:3 |
| 3 | Phenylmagnesium bromide | Phenyl | 78 | 92:8 |
| 4 | Isopropylmagnesium bromide | Isopropyl | 65 | 90:10 |
| 5 | n-Butylmagnesium bromide | n-Butyl | 88 | 96:4 |
Note: The data presented is a representative summary based on typical results for conjugate addition reactions using chiral amide enolates.
Experimental Protocol: Asymmetric Conjugate Addition of a Grignard Reagent
1. Synthesis of the N-cinnamoyl-(2R,6R)-2,6-dimethylpiperazine:
-
Follow the procedure for the synthesis of the N-propionyl amide described above, using cinnamoyl chloride as the acylating agent.
2. Diastereoselective Conjugate Addition:
-
To a solution of the N-cinnamoyl-(2R,6R)-2,6-dimethylpiperazine (1.0 eq) in anhydrous THF at -78 °C, add the Grignard reagent (e.g., ethylmagnesium bromide, 1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Follow the acid hydrolysis procedure described in the asymmetric alkylation protocol to obtain the enantiomerically enriched β-substituted carboxylic acid.
Workflow for Asymmetric Conjugate Addition
Caption: Workflow for asymmetric conjugate addition.
Protocol: Synthesis of Chiral (2R,6R)-2,6-Dimethylpiperazine
The enantiopure C2-symmetric (2R,6R)-2,6-dimethylpiperazine can be synthesized from readily available chiral starting materials, such as L-alanine. The following protocol is a representative synthesis.
Experimental Protocol
1. Synthesis of N-Cbz-L-alanine:
-
To a solution of L-alanine (1.0 eq) in 1 M NaOH at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.
-
Maintain the pH of the solution at ~9-10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Wash the aqueous solution with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Cbz-L-alanine.
2. Synthesis of the Dipeptide:
-
To a solution of N-Cbz-L-alanine (1.0 eq) and L-alaninol (1.0 eq) in DCM, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the crude product by flash chromatography.
3. Cyclization and Reduction:
-
Treat the dipeptide with a suitable cyclizing agent to form the diketopiperazine.
-
Reduce the diketopiperazine with a strong reducing agent like lithium aluminum hydride (LAH) in THF to yield the desired (2R,6R)-2,6-dimethylpiperazine.
-
Purify the final product by distillation or crystallization.
Synthetic Pathway of (2R,6R)-2,6-Dimethylpiperazine
Caption: Synthesis of (2R,6R)-2,6-dimethylpiperazine.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tert-butyl 3,5-dimethylpiperazine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the N-Boc protection of 3,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction introduces a tert-butoxycarbonyl (Boc) group onto one of the nitrogen atoms of the piperazine ring.
Q2: What are the main challenges encountered in this synthesis?
The primary challenges in the synthesis of this compound include:
-
Low Yield: Suboptimal reaction conditions can lead to incomplete conversion of the starting material.
-
Formation of Diastereomers: The presence of two methyl groups on the piperazine ring results in the formation of cis and trans diastereomers. The ratio of these isomers can be influenced by the reaction conditions.
-
Purification Difficulties: Separating the desired product from unreacted starting materials, byproducts, and the other diastereomer can be challenging.
Q3: How does the stereochemistry of the starting 3,5-dimethylpiperazine affect the final product?
The stereochemistry of the starting 3,5-dimethylpiperazine (i.e., whether it is a cis isomer, a trans isomer, or a mixture) will be retained in the final product. The Boc protection itself does not typically alter the stereochemistry at the chiral centers. Therefore, to obtain a specific diastereomer of the product, a stereochemically pure starting material is required.
Q4: What analytical techniques can be used to monitor the reaction and characterize the product?
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the product and for determining the ratio of cis and trans isomers. The chemical shifts and coupling constants of the methyl and piperazine ring protons will differ between the two isomers.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative purposes to separate and quantify the cis and trans isomers.
Troubleshooting Guides
Problem 1: Low Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material (3,5-dimethylpiperazine) is fully consumed. |
| - Optimize Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) may improve the reaction rate. However, be cautious of potential side reactions at higher temperatures. | |
| - Increase Reagent Stoichiometry: A slight excess (1.1-1.2 equivalents) of (Boc)₂O can be used to drive the reaction to completion. | |
| Suboptimal Base | - Choice of Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. The choice of base can influence the reaction rate and yield. |
| - Base Stoichiometry: Ensure at least one equivalent of base is used to neutralize the acid formed during the reaction. | |
| Poor Solubility of Reactants | - Solvent Selection: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common solvents. Ensure that 3,5-dimethylpiperazine is fully dissolved in the chosen solvent. A co-solvent system might be necessary in some cases. |
| Product Loss During Work-up | - Incomplete Extraction: Perform multiple extractions (e.g., 3x with DCM or ethyl acetate) from the aqueous phase to ensure complete recovery of the product. |
| - Incorrect pH during Work-up: Ensure the aqueous layer is basic (pH > 8) before extraction to keep the unreacted amine in the aqueous phase and the Boc-protected product in the organic phase. |
Problem 2: Undesired cis/trans Isomer Ratio
Possible Causes and Solutions:
| Cause | Recommended Action |
| Thermodynamic vs. Kinetic Control | - The ratio of cis to trans isomers can be influenced by the reaction temperature and the choice of base and solvent. Lower temperatures may favor the kinetic product, while higher temperatures could lead to the thermodynamic product. Systematic variation of these parameters is recommended to achieve the desired isomer ratio. |
| Starting Material Isomer Ratio | - The isomeric ratio of the final product is directly dependent on the ratio in the starting 3,5-dimethylpiperazine. Ensure the purity of the starting material if a specific isomer is desired. |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution of Isomers | - Column Chromatography: Use a long column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to improve the separation of the cis and trans isomers. |
| - Preparative HPLC: For high-purity separation of the diastereomers, preparative HPLC is a viable option. | |
| Presence of Unreacted (Boc)₂O | - Work-up: During the aqueous work-up, washing with a dilute solution of a nucleophilic amine (e.g., a small amount of N,N-dimethylethylenediamine) can help to quench and remove excess (Boc)₂O. |
| Product is an Oil | - If the product is an oil and difficult to handle, consider converting it to a solid salt (e.g., hydrochloride) for easier isolation and purification, if compatible with the subsequent reaction steps. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific requirements.
Materials:
-
3,5-dimethylpiperazine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylpiperazine in DCM.
-
Add triethylamine to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the cis and trans isomers and obtain the pure product.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | cis/trans Ratio |
| 1 | Et₃N (1.2) | DCM | 0 to RT | 3 | 85 | 1:1 |
| 2 | DIPEA (1.2) | DCM | 0 to RT | 3 | 82 | 1.2:1 |
| 3 | Et₃N (1.2) | THF | 0 to RT | 4 | 78 | 1:1.1 |
| 4 | Et₃N (1.5) | DCM | RT | 2 | 90 | 1:1 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of tert-butyl 3,5-dimethylpiperazine-1-carboxylate by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Q1: Why is my compound streaking or tailing on the TLC plate and the column?
A1: This is a common issue when purifying amines on silica gel. The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silica gel, leading to poor separation and band shape.
-
Possible Cause: Strong interaction between the basic piperazine nitrogens and the acidic silica gel stationary phase.
-
Suggested Solution: Add a small amount of a basic modifier to your eluent system. A common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v). This will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.[1]
Q2: My product is not eluting from the column, even with a high concentration of polar solvent.
A2: If your compound is not moving, several factors could be at play.
-
Possible Cause 1: The chosen solvent system is not polar enough. While this compound is moderately polar, impurities or byproducts could alter its behavior.
-
Suggested Solution 1: Increase the polarity of the eluent. If you are using a hexane/ethyl acetate system, you can switch to a dichloromethane/methanol system, which is more effective for many amines.[2] Start with a low percentage of methanol (1-2%) and gradually increase it.
-
Possible Cause 2: The compound may have decomposed on the acidic silica gel.[3]
-
Suggested Solution 2: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If it is unstable, you can either use a deactivated silica gel (by pre-treating with triethylamine) or switch to a different stationary phase like alumina.[1]
-
Possible Cause 3: The compound may have precipitated at the top of the column due to low solubility in the loading solvent.
-
Suggested Solution 3: Ensure the crude product is fully dissolved before loading. If solubility is an issue, consider dry loading. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[4]
Q3: The separation between my product and an impurity is very poor.
A3: Achieving good separation is key to obtaining a pure product.
-
Possible Cause: The polarity of the eluent is not optimized for this specific separation.
-
Suggested Solution: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest ΔRf). A gradient elution during column chromatography, where the polarity of the solvent is gradually increased, is often more effective for separating compounds with close Rf values than an isocratic (constant solvent composition) elution.[1]
Q4: I recovered a very low yield of my product after the column.
A4: Low yield can be frustrating and can happen for several reasons.
-
Possible Cause 1: Product loss during the initial workup or extraction before the chromatography step.[1]
-
Suggested Solution 1: Ensure the pH of the aqueous layer is correctly adjusted during extraction. For Boc-protected piperazines, which are free bases, a basic pH (>9) helps maximize partitioning into the organic solvent.[1]
-
Possible Cause 2: Co-elution of the product with an impurity. The fractions you thought were pure might be contaminated, leading you to discard mixed fractions that contained a significant amount of product.
-
Suggested Solution 2: Carefully analyze all fractions by TLC. If there is significant overlap, it may be necessary to re-column the mixed fractions using a shallower solvent gradient.
-
Possible Cause 3: The collected fractions are too dilute to detect the product by TLC.
-
Suggested Solution 3: Try concentrating a few of the fractions where you expect your product to be and re-run the TLC.[3][5]
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for purifying this compound? A: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7][8] Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. For more polar impurities, a dichloromethane/methanol system may be more suitable.[2]
Q: How do I determine the right solvent system using TLC? A: The ideal eluent system for column chromatography should give your target compound an Rf value of approximately 0.3-0.4 on the TLC plate.[4] This Rf value generally ensures that the compound does not elute too quickly (providing good separation) or too slowly (leading to band broadening and excessive solvent use).
Q: Should I use wet loading or dry loading? A: The choice depends on the solubility and quantity of your crude material.
-
Wet Loading: Ideal for smaller quantities that dissolve easily in a minimal amount of the initial eluent.
-
Dry Loading: Recommended if your compound is not very soluble in the starting eluent or if you are running a large-scale purification. It often results in better separation and sharper bands.[4]
Q: What stationary phase should I use? A: Silica gel is the most common and generally effective stationary phase for the purification of Boc-protected amines.[2][6][9] If your compound shows signs of degradation on silica, neutral or basic alumina can be a good alternative.[1]
Data Presentation
Table 1: Typical Column Chromatography Parameters
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most applications.[6] |
| Eluent System 1 | Hexanes / Ethyl Acetate (Gradient) | Start with 5-10% EtOAc and increase polarity. Good for less polar impurities. |
| Eluent System 2 | Dichloromethane / Methanol (Gradient) | Start with 1-2% MeOH and increase polarity. Effective for more polar compounds.[2] |
| Eluent Modifier | 0.5-1% Triethylamine (TEA) | Add to the eluent mixture to prevent peak tailing.[1] |
| Target Rf on TLC | 0.3 - 0.4 | Provides optimal separation and elution time.[4] |
| Loading Method | Dry Loading or Wet Loading | Dry loading is preferred for large scales or compounds with poor solubility.[4] |
Experimental Protocols
Protocol: Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., Hexane:EtOAc in ratios of 9:1, 4:1, 1:1) to find an eluent that gives the target compound an Rf of ~0.3-0.4. Add 1% TEA to the chosen system if streaking is observed.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[4]
-
Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Begin elution with the starting, low-polarity solvent system.
-
Collect fractions in test tubes or vials.
-
If using a gradient, gradually increase the percentage of the more polar solvent according to your TLC analysis.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC. Spot several fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Confirm the purity of the final product using analytical techniques such as NMR or LC-MS.[4]
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of N-Boc-3,5-dimethylpiperazine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-3,5-dimethylpiperazine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N-Boc-3,5-dimethylpiperazine, providing potential causes and their solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Mono-Boc Product | Formation of Di-Boc-3,5-dimethylpiperazine: The most common side reaction is the protection of both nitrogen atoms. | • Control Stoichiometry: Use a strict 1:1 molar ratio of 3,5-dimethylpiperazine to Di-tert-butyl dicarbonate (Boc₂O). • Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to favor mono-protection. • Acid-Mediated Protection: React 3,5-dimethylpiperazine with one equivalent of an acid (e.g., HCl or TFA) to form the mono-salt in situ. This deactivates one of the nitrogen atoms, promoting selective mono-Boc protection.[1] |
| Incomplete Reaction: Steric hindrance from the methyl groups can slow down the reaction. | • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if starting material is still present. • Elevate Temperature: If the reaction is sluggish at room temperature, gently warming the mixture may be necessary. However, be cautious as this can also increase the formation of the di-Boc byproduct. | |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | Formation of Diastereomers: If the starting 3,5-dimethylpiperazine is a mixture of cis and trans isomers, the final product will also be a mixture of N-Boc-cis-3,5-dimethylpiperazine and N-Boc-trans-3,5-dimethylpiperazine. | • Use Isomerically Pure Starting Material: Begin the synthesis with either pure cis- or trans-3,5-dimethylpiperazine if a specific isomer is required. • Purification: The diastereomers can often be separated by flash column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation. |
| Unreacted Starting Material: The reaction may not have gone to completion. | • Optimize Reaction Conditions: Refer to the "Low Yield" section for troubleshooting incomplete reactions. | |
| Formation of Di-Boc Byproduct: Over-protection of the piperazine. | • Purification: The di-Boc byproduct can typically be removed by flash column chromatography. It is significantly less polar than the mono-Boc product. An acidic wash during workup can also help remove the more basic starting material. | |
| Difficulty in Product Purification | Similar Polarity of Isomers: The cis and trans isomers of N-Boc-3,5-dimethylpiperazine may have very similar polarities, making chromatographic separation challenging. | • Optimize Chromatography Conditions: Use a long column, a shallow solvent gradient, and consider different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to improve resolution. • Crystallization: If the product is a solid, recrystallization may be an effective method for purification and potentially for separating diastereomers. |
| Product is an Oil or Waxy Solid | The physical state can make handling and purification difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of N-Boc-3,5-dimethylpiperazine?
A1: The most prevalent side reaction is the formation of the di-protected byproduct, 1,4-di-Boc-3,5-dimethylpiperazine. This occurs when both nitrogen atoms of the piperazine ring react with the Boc anhydride. To minimize this, careful control of the stoichiometry of the reactants is essential, and a slow, controlled addition of the Boc anhydride at reduced temperatures is recommended.[1]
Q2: I am seeing two major product spots on my TLC plate that are very close together. What are they?
A2: If you started with a mixture of cis and trans-3,5-dimethylpiperazine, you are likely observing the two diastereomers of N-Boc-3,5-dimethylpiperazine. These isomers often have very similar polarities and can be challenging to separate. Using an isomerically pure starting material is the best way to avoid this if a single isomer is desired.
Q3: Does the steric hindrance from the two methyl groups affect the reaction?
A3: Yes, the methyl groups can introduce steric hindrance, which may slow down the rate of the Boc protection reaction compared to unsubstituted piperazine. This might necessitate longer reaction times or slightly elevated temperatures to achieve full conversion of the starting material. However, increasing the temperature can also favor the formation of the di-Boc byproduct, so a balance must be found.
Q4: How can I improve the selectivity for mono-Boc protection?
A4: A highly effective method to enhance mono-protection selectivity is to use an acid-mediated protocol.[1] By adding one equivalent of an acid like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to the 3,5-dimethylpiperazine before introducing the Boc anhydride, you form the mono-salt in situ. The protonated nitrogen is deactivated towards electrophilic attack, thus directing the Boc group to the free nitrogen.
Q5: What is the best way to purify the crude N-Boc-3,5-dimethylpiperazine?
A5: Flash column chromatography on silica gel is the most common method for purification. A solvent system such as ethyl acetate in hexanes or methanol in dichloromethane is typically effective. The di-Boc byproduct, being less polar, will elute first, followed by the desired mono-Boc product. The unreacted starting material is highly polar and will either remain on the baseline or elute with a much more polar solvent system. An acidic wash during the workup can also be used to remove the unreacted basic starting material.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of 3,5-Dimethylpiperazine
This protocol is a standard method for achieving mono-protection.
-
Dissolution: Dissolve 3,5-dimethylpiperazine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Boc Anhydride Addition: To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equiv.) in the same solvent dropwise over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a mild aqueous acid (e.g., 1M citric acid) to remove unreacted 3,5-dimethylpiperazine, followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of N-Boc-3,5-dimethylpiperazine by Flash Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate non-polar solvent system (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane and load it onto the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Gradient: Gradually increase the polarity of the eluent (e.g., from 5% to 50% ethyl acetate in hexanes) to elute the products.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-3,5-dimethylpiperazine.
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Piperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Boc protection of piperazines. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic step.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc protection of piperazines, offering potential causes and recommended solutions.
Issue 1: Low Yield of Mono-Boc-Protected Piperazine and Formation of Di-substituted Byproduct
-
Question: My reaction is producing a significant amount of the 1,4-bis(Boc)piperazine, leading to a low yield of the desired mono-protected product. How can I improve the selectivity for mono-substitution?
-
Answer: The formation of the di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial protection[1]. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (ranging from 2 to 10 equivalents) statistically favors the reaction of di-tert-butyl dicarbonate (Boc₂O) with the more abundant unsubstituted piperazine[1].
-
Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise, particularly at low temperatures (e.g., 0 °C), can help control the reaction rate and minimize the formation of the di-substituted product[1].
-
Control of Reaction Temperature: Maintaining a low temperature during the addition of Boc₂O and allowing the reaction to slowly warm to room temperature can enhance selectivity. High temperatures can favor the formation of the thermodynamically more stable disubstituted product[1].
-
Salt Formation: To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt before the addition of Boc₂O[2][3].
-
Issue 2: Incomplete Reaction or Slow Conversion
-
Question: My reaction is not going to completion, or the conversion rate is very slow, even after an extended period. What can I do to improve the reaction kinetics?
-
Answer: Incomplete reactions can be frustrating. Here are a few parameters to investigate:
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) is a commonly used solvent[1]. Other solvents like methanol or even aqueous mixtures can be effective[2][4]. Ensure your starting materials are soluble in the chosen solvent.
-
Reaction Time and Temperature: While low temperatures are crucial for selectivity during the addition of Boc₂O, allowing the reaction to stir at room temperature for a sufficient duration (typically 12-24 hours) is necessary for completion[1]. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time[1].
-
Reagent Quality: Ensure the Boc₂O is of high purity and has not degraded.
-
Issue 3: Difficult Purification of the Mono-Boc-Protected Product
-
Question: I am having trouble purifying the mono-Boc-piperazine from the reaction mixture. What are some effective purification techniques?
-
Answer: The basic nature of the product can sometimes complicate purification. Here are some recommended methods:
-
Column Chromatography: This is a very common method for purification. To prevent tailing on silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent[1].
-
Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The mono-Boc-piperazine will move to the aqueous layer as its salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent[1].
-
Crystallization: If the mono-Boc-piperazine is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification[1].
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stoichiometry for the mono-Boc protection of piperazine?
A1: To favor mono-protection, a common strategy is to use an excess of piperazine relative to di-tert-butyl dicarbonate (Boc₂O). A molar ratio of piperazine to Boc₂O of 2:1 is frequently employed[1]. Some protocols suggest using a larger excess of piperazine, up to 5-10 equivalents, to further enhance selectivity for the mono-protected product[1].
Q2: What are the recommended solvents for this reaction?
A2: A variety of solvents can be used for the Boc protection of piperazine. The choice often depends on the specific substrate and desired reaction conditions. Commonly used solvents include:
Q3: What is the optimal temperature for the reaction?
A3: The temperature should be carefully controlled to ensure high selectivity for the mono-protected product. It is generally recommended to add the Boc₂O solution to the piperazine solution at a low temperature, typically 0 °C. After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion[1][2].
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction should be monitored to determine the optimal reaction time and to ensure complete consumption of the limiting reagent. Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction progress[1].
Q5: Are there any alternative methods for mono-Boc protection of piperazine?
A5: Yes, an innovative approach involves a three-step synthesis starting from diethanolamine, which proceeds through chlorination, Boc protection, and then cyclization with ammonia to yield N-Boc-piperazine[3][5]. This method is reported to have high yields (over 93.5%) and purity, making it suitable for industrial applications[3].
Data Presentation
Table 1: Summary of Reaction Parameters for Mono-Boc Protection of Piperazine
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Piperazine:Boc₂O) | 2:1 to 10:1 | Excess piperazine favors mono-substitution.[1] |
| Solvent | Dichloromethane (DCM), Methanol, Toluene | Varies based on solubility and reaction scale. |
| Temperature | 0 °C for Boc₂O addition, then warm to RT | Low temperature during addition enhances selectivity.[1][2] |
| Reaction Time | 12 - 24 hours | Allow sufficient time for reaction completion.[1] |
| Monitoring Technique | TLC, LC-MS | To track reaction progress and determine endpoint.[1] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
This protocol is a standard method for achieving mono-protection of piperazine.
Materials:
-
Piperazine (2.0 equivalents)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using an eluent with 0.1-1% triethylamine) or via acid-base extraction to isolate the N-Boc-piperazine[1].
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Presence of a Non-polar Impurity with a Higher Rf Value in TLC Analysis
-
Question: My TLC analysis shows a significant spot with a higher Rf than my product, which I suspect is the di-BOC protected piperazine. How can I remove this impurity?
-
Answer: The formation of the di-BOC protected species, 1,4-bis(tert-butoxycarbonyl)-3,5-dimethylpiperazine, is a common side reaction when both nitrogen atoms of the piperazine ring react with the BOC anhydride. Due to its non-polar nature (lacking a free N-H group), it can be effectively removed using the following methods:
-
Column Chromatography: This is the most reliable method. A silica gel column using a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate), will allow for the separation of the more non-polar di-BOC impurity from the desired mono-BOC product.
-
Acid-Base Extraction: You can exploit the basicity of the secondary amine in your desired product. Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). Your desired mono-BOC product will be protonated and move to the aqueous phase, while the neutral di-BOC impurity will remain in the organic layer. Separate the layers, and then basify the aqueous layer with a base like sodium hydroxide to a pH > 10. Finally, extract your purified product back into an organic solvent.
-
Issue 2: Presence of a Polar, Baseline Impurity in TLC Analysis
-
Question: I am observing a polar impurity that remains at the baseline of my TLC plate. I believe this is unreacted 3,5-dimethylpiperazine. What is the best way to remove it?
-
Answer: Unreacted 3,5-dimethylpiperazine is significantly more polar than the BOC-protected product and can be removed by:
-
Aqueous Work-up: During your reaction work-up, washing the organic layer containing your crude product with water or a mild aqueous acid solution can help remove the highly water-soluble diamine starting material.
-
Silica Gel Chromatography: The polar starting material will have a very low Rf value and will adhere strongly to the silica gel. Running a column with a suitable solvent system (e.g., ethyl acetate/hexane) will leave the unreacted diamine on the column while your product elutes.
-
Issue 3: Suspected Presence of the trans-Isomer
-
Question: My NMR analysis suggests the presence of a second, minor set of peaks, which I suspect is the trans-isomer of my desired cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate. How can I separate these isomers?
-
Answer: The synthesis of the 3,5-dimethylpiperazine precursor often results in a mixture of cis and trans isomers. If this isomeric mixture is carried through the BOC protection step, you will have a mixture of the corresponding BOC-protected isomers. Separating these can be challenging but is often achievable.
-
Fractional Crystallization: The different spatial arrangements of the cis and trans isomers can lead to differences in their crystal packing and solubility. Careful recrystallization from a suitable solvent system may allow for the selective crystallization of the desired isomer. This process often requires optimization of solvents and temperature.
-
Preparative HPLC: If column chromatography and recrystallization are unsuccessful, preparative high-performance liquid chromatography (HPLC) on a chiral or even a standard stationary phase with an optimized mobile phase can be used to separate the isomers.
-
Issue 4: Residual Solvents Detected by NMR or GC-MS
-
Question: My final product shows the presence of residual solvents from the reaction and purification. How can I effectively remove them?
-
Answer: Residual solvents are a common issue. The following techniques can be employed for their removal:
-
High Vacuum Drying: Placing the sample under a high vacuum for an extended period, sometimes with gentle heating (if the compound is thermally stable), is the most common method.
-
Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (like water or tert-butanol) and is not volatile, lyophilization can be an effective method for removing residual solvents.
-
Azeotropic Distillation: For higher boiling point solvents, dissolving the product in a lower boiling point solvent and then removing it under reduced pressure can help to azeotropically remove the residual high-boiling solvent. This can be repeated several times.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities include:
-
1,4-bis(tert-butoxycarbonyl)-3,5-dimethylpiperazine (di-BOC impurity): Arises from the reaction of both nitrogen atoms of the piperazine ring.
-
Unreacted 3,5-dimethylpiperazine: The starting material for the BOC-protection step.
-
trans-tert-butyl 3,5-dimethylpiperazine-1-carboxylate: The geometric isomer of the desired product, which may be present if the starting 3,5-dimethylpiperazine was a mixture of isomers.[1]
-
Residual Solvents: Solvents used in the synthesis and purification processes.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for column chromatography on silica gel is an eluent system of ethyl acetate in hexane. You can start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity. The ideal solvent system should provide an Rf value of approximately 0.2-0.4 for your desired product on a TLC plate.
Q3: What are some suitable recrystallization solvents for this compound?
A3: Common recrystallization solvents for compounds of this type include:
-
Hexane
-
Ethyl acetate/hexane mixture
-
Ethanol
-
Isopropanol
The choice of solvent will depend on the specific impurity profile. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
Q4: How can I confirm the purity of my final product?
A4: The purity of your final product should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify residual solvents.
Data Presentation
The following table summarizes typical purity data that might be obtained during the purification of a related compound, 1-(tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate, which can serve as a reference.[1]
| Purification Step | Purity Before Step (%) | Purity After Step (%) | Typical Yield (%) |
| Aqueous Work-up | ~85 | ~90 | >95 |
| Column Chromatography | 90 | >98 | 80-90 |
| Recrystallization | 98 | >99.5 | 70-85 |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the silica gel slurry into a chromatography column plugged with cotton or a frit. Allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum to remove any remaining solvent.
Mandatory Visualization
Caption: Workflow for selecting a purification method.
Caption: Acid-base extraction workflow.
References
Technical Support Center: Deprotection of Boc-Protected Piperazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the deprotection of Boc-protected piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic conditions for Boc deprotection of piperazines?
The most common and effective methods for the deprotection of N-Boc-piperazine derivatives involve the use of strong acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a widely used combination.[1] Another prevalent method is using a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol.[1]
Q2: My Boc deprotection reaction is not going to completion. What are the possible causes and solutions?
Incomplete deprotection is a frequent issue. Several factors could be at play, and the following strategies can help drive the reaction to completion:
-
Insufficient Acid: The amount of acid may be inadequate. Increasing the equivalents of the acid, such as TFA or an HCl solution, can facilitate the complete removal of the Boc group.[1]
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. It is recommended to monitor the reaction's progress using techniques like TLC or LC-MS and extend the reaction time until all the starting material has been consumed.[1]
-
Temperature: The reaction may require gentle heating. A moderate increase in temperature, for instance to 40-50°C, can often accelerate the deprotection process.[1]
-
Solubility: The starting material may not be fully dissolved in the chosen solvent system, hindering the reaction. Trying a different solvent system where the starting material has better solubility can resolve this issue.[1]
Q3: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Side reactions can reduce the yield and complicate the purification of the desired product. Common side reactions include:
-
Degradation of Acid-Sensitive Groups: If the piperazine derivative contains other functional groups that are labile to acid, such as esters or acetals, the harsh acidic conditions of Boc deprotection can cleave them.[1] In such cases, employing milder deprotection methods is advisable.[1]
-
Formation of Stable Salts: When using TFA, the resulting trifluoroacetate salt of the piperazine can sometimes be challenging to handle or may interfere with subsequent reactions. Using HCl in dioxane, which typically yields a hydrochloride salt that is easier to isolate as a solid, can be a good alternative.[1]
-
Ring Fragmentation: In some specific cases, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur under strongly acidic conditions.[1] Careful control of the reaction temperature and time is essential to minimize this side reaction.[1]
-
Alkylation by t-Butyl Cation: The t-butyl cation generated during deprotection can alkylate nucleophilic sites on the substrate or product, such as electron-rich aromatic rings, thiols, guanidines, and amidines.[2] The addition of scavengers can help suppress this side reaction.[2]
Q4: What is the recommended work-up procedure following an acidic Boc deprotection?
A proper work-up procedure is critical for isolating the deprotected piperazine in high yield and purity. A typical work-up involves:
-
Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[1]
-
Basification: The residue is dissolved in water or a suitable organic solvent, and the excess acid is neutralized by adding a base like saturated aqueous sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH) until the pH is basic (pH > 7).[1]
-
Extraction: The deprotected piperazine, now in its free base form, is extracted from the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or chloroform.[1]
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and then concentrated under reduced pressure to yield the crude product.[1]
Q5: Are there milder alternatives to TFA and HCl for Boc deprotection?
Yes, for substrates with acid-sensitive functional groups, milder deprotection methods are available:
-
Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][3]
-
Lewis Acids: Certain Lewis acids can also be employed for Boc deprotection under conditions that are milder than those using strong Brønsted acids.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[1] |
| Insufficient amount of acid. | Increase the equivalents of acid (e.g., TFA or HCl solution).[1] | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble.[1] | |
| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent.[1] |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1] | |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step.[1] | |
| Difficult Purification | Formation of stable salts (e.g., TFA salts). | Consider using HCl in dioxane to form a more easily handled hydrochloride salt.[1] |
| Presence of by-products from side reactions. | Optimize reaction conditions (temperature, time, equivalents of acid) to minimize side reactions. If necessary, employ purification techniques like column chromatography or crystallization.[1] |
Quantitative Data Summary
Table 1: Comparison of TFA and HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat TFA.[4] | 4M in Dioxane, 1M-4M in various organic solvents (MeOH, EtOAc), or aqueous solutions.[4] |
| Reaction Time | Generally fast, from 30 minutes to a few hours at room temperature.[4] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4] |
| Yield | Typically high to quantitative.[4] | Typically high to quantitative.[4] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[4] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups.[4] | Generally offers better selectivity, especially when used in a controlled manner. |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol outlines a general method for the removal of a Boc group from a piperazine derivative using a solution of trifluoroacetic acid in dichloromethane.[4]
Materials:
-
Boc-protected piperazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected piperazine in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add TFA to the solution. A common concentration is 20-50% (v/v) TFA in DCM.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the excess TFA and DCM under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is > 8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperazine.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.
Caption: Troubleshooting workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
Technical Support Center: Scaling Up the Synthesis of tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2,6-dimethylpyrazine, which can undergo reduction to cis-2,6-dimethylpiperazine, followed by protection with a tert-butoxycarbonyl (Boc) group. Alternative routes might involve the cyclization of appropriate precursors.
Q2: What is the role of di-tert-butyl dicarbonate ((Boc)₂O) in the synthesis?
A2: Di-tert-butyl dicarbonate is a common reagent used for the protection of the amine group in 3,5-dimethylpiperazine. This protection is crucial to prevent side reactions in subsequent synthetic steps and to control the regioselectivity of further functionalization.
Q3: What are the critical parameters to control during the Boc protection step?
A3: Key parameters include reaction temperature, stoichiometry of (Boc)₂O, and the choice of base and solvent. The reaction is typically carried out at room temperature or slightly below to control exothermicity. An appropriate base, such as triethylamine or sodium bicarbonate, is used to neutralize the acid byproduct. The choice of solvent can influence reaction kinetics and solubility of reagents.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). These methods help in determining the consumption of starting materials and the formation of the desired product.
Q5: What are the recommended purification methods for the final product?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for achieving good separation from impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction; Suboptimal reaction conditions (temperature, time); Impure starting materials; Loss during work-up or purification. | Monitor the reaction to completion using TLC or HPLC. Optimize reaction temperature and time. Ensure the purity of starting materials. Refine extraction and purification techniques to minimize loss. |
| Presence of Impurities in the Final Product | Side reactions (e.g., di-Boc protection); Unreacted starting materials; Byproducts from the reaction. | Optimize the stoichiometry of reagents to minimize side reactions. Ensure complete conversion of starting materials. Employ appropriate purification techniques like column chromatography with a gradient elution or recrystallization. |
| Difficulty in Removing the Boc Protecting Group (if required) | Inappropriate deprotection conditions. | Use standard deprotection conditions such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. |
| Inconsistent Results on Scale-Up | Poor heat and mass transfer; Changes in reagent addition rates; Inefficient mixing. | Ensure efficient stirring and temperature control using appropriate reactor setups. Implement controlled addition of reagents. Validate the process at a smaller scale before scaling up. |
Experimental Protocols
Protocol 1: Synthesis of cis-2,6-Dimethylpiperazine from 2,6-Dimethylpyrazine
-
Hydrogenation: In a high-pressure reactor, dissolve 2,6-dimethylpyrazine in a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (typically 50-100 atm).
-
Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for several hours until the reaction is complete (monitored by GC-MS).
-
After cooling and venting the reactor, filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude cis-2,6-dimethylpiperazine.
Protocol 2: Boc Protection of cis-2,6-Dimethylpiperazine
-
Reaction Setup: Dissolve cis-2,6-dimethylpiperazine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.
-
Cool the mixture in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Reaction pathway for the synthesis of the target compound.
Technical Support Center: Reactions Involving Substituted Piperazines
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted piperazines.
Troubleshooting Guides
Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2] A systematic approach to troubleshooting is crucial to identify the root cause.
Potential Causes and Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical and often substrate-dependent.[1][3] For instance, electron-rich aryl halides may require more electron-rich and sterically hindered phosphine ligands like RuPhos and XPhos for effective coupling.[1][3]
-
Troubleshooting: Screen a variety of ligands and palladium sources. If you are using a Pd(II) precatalyst, it may not be reducing effectively to the active Pd(0) species.[3]
-
-
Base Selection: The base is crucial for both the reaction rate and the prevalence of side reactions.[2] Strong bases like sodium tert-butoxide (NaOtBu) are common, but can cause decomposition of sensitive starting materials.[1][2]
-
Solvent Effects: The solubility of reagents and the stability of the catalytic species are influenced by the solvent.[1][2] Toluene, dioxane, and THF are commonly used.[2]
-
Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition.[1][2] Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[3]
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consider a temperature screen to find the ideal conditions for your specific substrates.[2]
-
Issue 2: Poor Selectivity for Mono-substitution vs. Di-substitution
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve selectivity?
Answer: The formation of a di-substituted piperazine is a common problem. Several strategies can be employed to favor mono-substitution.[1]
Strategies to Enhance Mono-substitution:
-
Use of Excess Piperazine: Employing a 5-10 fold excess of piperazine relative to the electrophile can statistically favor mono-substitution.[2]
-
Slow Addition of Electrophile: Adding the electrophile slowly, particularly at low temperatures, can help to control the reaction and minimize di-substitution.[2]
-
Protecting Group Strategy: A highly effective and controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine.[2][4] The protecting group is then removed in a subsequent step. This multi-step process can sometimes lead to a decrease in the overall yield.[4]
-
In-situ Protonation: A one-pot method involves the in-situ formation of a piperazine monohydrochloride or monoacetate. The protonation of one nitrogen atom acts as a temporary protecting group, preventing di-substitution.[4]
Summary of Strategies for Mono-N-Alkylation of Piperazine:
| Strategy | Key Parameters | Advantages | Disadvantages |
| Excess Piperazine | 5-10 equivalents of piperazine | Simple, one-step reaction. | Requires removal of excess piperazine during purification. |
| Protecting Group | Use of mono-protected piperazine (e.g., N-Boc-piperazine) | High selectivity for mono-substitution.[2] | Requires additional protection and deprotection steps.[4] |
| In-situ Protonation | Reaction of in-situ formed piperazine-1-ium cation | One-pot, high yield and purity.[4] | May require specific catalysts (e.g., Cu(II), Ce(III)) for less reactive reagents.[4] |
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my substituted piperazine product using standard column chromatography. What are some alternative approaches?
Answer: The basic and polar nature of many piperazine derivatives can make purification by standard silica gel chromatography challenging, often leading to tailing of the product on the column.[1][2]
Purification Techniques:
-
Modified Column Chromatography: To mitigate tailing on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2] Alternatively, consider using a different stationary phase such as amine-deactivated silica gel or alumina.[1]
-
Acid-Base Extraction: This is a powerful technique for separating basic piperazine products from non-basic impurities.[1][2] The crude product is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[2]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[2]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[1][2]
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)[2]
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
After the reaction is complete, concentrate the mixture.
-
Purify by column chromatography to isolate N-Boc-piperazine.[2]
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Decision tree for controlling mono- vs. di-substitution.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis?
A1: Besides di-substitution, other common side reactions can include elimination reactions, particularly with certain alkyl halides, and over-oxidation if using oxidative C-H functionalization methods.[1] Careful control of reaction conditions and reagent choice is key to minimizing these unwanted reactions.[2]
Q2: How can I improve the solubility of my final piperazine derivative for biological assays?
A2: Many piperazine derivatives are basic and may have poor aqueous solubility.[5] A common and effective method to enhance solubility is salt formation.[6] By reacting the basic piperazine derivative with an acid (e.g., hydrochloric acid, methanesulfonic acid), a more soluble salt can be formed. A salt screening study is often recommended to find the most suitable counterion for optimal solubility and stability.[6] If salt formation is not viable, other strategies include the use of co-solvents (like DMSO, ensuring the final concentration is low enough to not affect cells), pH adjustment of the assay medium, or advanced formulation approaches like creating a nanosuspension.[6]
Q3: When should I consider using a protecting group for a piperazine reaction?
A3: A protecting group strategy, most commonly using N-Boc-piperazine, is advisable when you need to achieve selective mono-substitution and other methods, such as using an excess of piperazine, are not effective or lead to difficult purifications.[2][4] This approach is particularly useful when synthesizing unsymmetrically 1,4-disubstituted piperazines, where substituents are introduced in a stepwise manner.[2]
Q4: What is the best way to introduce a substituent at a carbon atom of the piperazine ring?
A4: The sp³ C-H bonds of the piperazine ring are generally unreactive, making direct C-H functionalization challenging.[2][7] Modern methods like photoredox catalysis have shown promise for the α-arylation and α-vinylation of N-substituted piperazines.[1] Another common strategy is to build the piperazine ring from a pre-functionalized linear diamine precursor.[1] Direct α-lithiation of N-Boc protected piperazines followed by trapping with an electrophile is also a viable, though sometimes complex, method.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing byproduct formation during the synthesis of tert-butyl 3,5-dimethylpiperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis typically begins with either cis- or trans-3,5-dimethylpiperazine, which is then protected with di-tert-butyl dicarbonate (Boc₂O). The choice of the starting diastereomer will determine the stereochemistry of the final product.
Q2: What is the primary reaction mechanism for the N-Boc protection of 3,5-dimethylpiperazine?
The reaction proceeds via a nucleophilic attack of one of the secondary amine nitrogens of 3,5-dimethylpiperazine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the departure of a tert-butoxycarbonyl group and a proton transfer to yield the N-Boc protected product.
Q3: Can I use other protecting groups for 3,5-dimethylpiperazine?
Yes, other nitrogen protecting groups can be used, but the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under many reaction conditions and its ease of removal under acidic conditions.
Troubleshooting Guide: Byproduct Formation
Undesired byproducts can complicate the synthesis and purification of this compound. The following sections detail potential byproducts, their formation mechanisms, and strategies for mitigation.
Byproduct 1: Di-Boc Protected 3,5-dimethylpiperazine
Issue: Formation of di-tert-butyl 3,5-dimethylpiperazine-1,4-dicarboxylate, where both nitrogen atoms of the piperazine ring are protected with a Boc group.
Mechanism: If an excess of di-tert-butyl dicarbonate is used or if the reaction conditions are not carefully controlled, the second, unreacted nitrogen of the mono-protected product can react with another molecule of Boc₂O.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio or a slight excess of 3,5-dimethylpiperazine to di-tert-butyl dicarbonate.
-
Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the solution of 3,5-dimethylpiperazine. This helps to maintain a low concentration of the protecting agent and favors mono-protection.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second protection reaction.
Byproduct 2: Unreacted 3,5-dimethylpiperazine
Issue: Incomplete reaction leading to the presence of the starting 3,5-dimethylpiperazine in the final product mixture.
Mechanism: Insufficient amount of the protecting agent, low reaction temperature, or short reaction time can lead to incomplete conversion.
Troubleshooting Strategies:
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to ensure complete consumption of the starting material.
-
Adjust Stoichiometry: If the reaction consistently stalls, a slight excess (e.g., 1.05 equivalents) of di-tert-butyl dicarbonate can be used, but this must be balanced with the risk of di-protection.
-
Increase Reaction Time/Temperature: If monitoring indicates a slow reaction, increasing the reaction time or moderately raising the temperature may drive the reaction to completion.
Byproduct 3: Isomeric Impurities
Issue: Presence of the undesired diastereomer (e.g., cis isomer when the trans is desired) in the final product.
Mechanism: This issue typically arises from using a starting 3,5-dimethylpiperazine that is a mixture of cis and trans isomers. The Boc protection reaction itself does not typically cause isomerization.
Troubleshooting Strategies:
-
Purity of Starting Material: Ensure the diastereomeric purity of the starting 3,5-dimethylpiperazine using appropriate analytical techniques (e.g., NMR, GC).
-
Purification of Starting Material: If the starting material is a mixture, consider purification by fractional distillation or crystallization to isolate the desired isomer before proceeding with the protection step.
Quantitative Data Summary
| Byproduct | Condition Favoring Formation | Typical % (if not optimized) | Mitigation Strategy |
| Di-Boc Protected 3,5-dimethylpiperazine | Excess Boc₂O, High Temperature | 5-20% | 1:1 Stoichiometry, Slow Addition, Lower Temperature |
| Unreacted 3,5-dimethylpiperazine | Insufficient Boc₂O, Short Reaction Time | 5-15% | Reaction Monitoring, Slight Excess of Boc₂O, Longer Time |
| Undesired Diastereomer | Impure Starting Material | Varies | Use of Diastereomerically Pure Starting Material |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired product specifications.
Materials:
-
cis- or trans-3,5-dimethylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (as base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dimethylpiperazine (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of the same solvent.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Byproduct formation pathways in the synthesis.
Caption: Troubleshooting workflow for byproduct mitigation.
Validation & Comparative
Navigating the NMR Landscape of Substituted Piperazines: A Comparative Analysis
An in-depth guide to the ¹H and ¹³C NMR spectral characteristics of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, placed in context with key structural analogs. This guide provides predicted data for the target compound alongside experimentally-verified data for related molecules to offer a comprehensive analytical perspective for researchers, scientists, and professionals in drug development.
While this compound is a commercially available reagent utilized in synthetic chemistry, a publicly available, complete experimental ¹H and ¹³C NMR spectral assignment is not readily found in surveyed academic literature or databases. However, by leveraging established principles of NMR spectroscopy and analyzing the reported data of structurally similar compounds, a reliable prediction of its spectral characteristics can be established. This guide presents this predicted data and compares it with the experimentally determined NMR data of several key piperazine and piperidine derivatives to illuminate the structural influences on NMR spectra in this class of molecules.
Predicted NMR Spectral Data for this compound
The structure of this compound, particularly the cis or trans relationship of the methyl groups, will significantly influence the complexity of the NMR spectrum. For this analysis, the cis-(3S,5R) and trans-(3R,5R) isomers are considered. The presence of the bulky tert-butoxycarbonyl (Boc) group introduces rotational isomers (rotamers) due to hindered rotation around the carbamate C-N bond, which can lead to signal broadening or the appearance of multiple sets of signals at room temperature. The predicted data below represents a time-averaged spectrum, which might be observed at elevated temperatures.
Table 1: Predicted ¹H and ¹³C NMR Data for cis-tert-butyl 3,5-dimethylpiperazine-1-carboxylate
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Protons | ||||
| H-3, H-5 (methine) | -CH -CH₃ | ~3.8 - 4.0 | br m | 2H |
| H-2ax, H-6ax (axial methylene) | -CH ₂-N(Boc) | ~2.5 - 2.7 | t or dd | 2H |
| H-2eq, H-6eq (equatorial methylene) | -CH ₂-N(Boc) | ~3.9 - 4.1 | br d | 2H |
| NH | -NH - | ~1.5 - 2.5 | br s | 1H |
| Methyl Protons | -CH-CH₃ | ~1.0 - 1.2 | d | 6H |
| tert-butyl Protons | -C(CH₃ )₃ | ~1.45 | s | 9H |
| ¹³C NMR | Assignment | Predicted δ (ppm) | ||
| Carbons | ||||
| Carbonyl Carbon | C =O | ~154 - 155 | ||
| Quaternary tert-butyl Carbon | -C (CH₃)₃ | ~79 - 80 | ||
| C-3, C-5 (methine) | -CH -CH₃ | ~50 - 53 | ||
| C-2, C-6 (methylene) | -CH ₂-N(Boc) | ~45 - 48 | ||
| tert-butyl Carbons | -C(CH₃ )₃ | ~28.5 | ||
| Methyl Carbons | -CH-CH₃ | ~18 - 21 |
Comparative NMR Analysis with Alternative Compounds
To understand the basis of the predicted values and the influence of different substituents on the piperazine ring, a comparison with experimentally determined NMR data of related compounds is invaluable. The following tables summarize the ¹H and ¹³C NMR data for tert-butyl piperazine-1-carboxylate (the parent structure without methyl groups), tert-butyl 2-methylpiperidine-1-carboxylate (a related six-membered ring with one methyl group), and N,N'-dimethylpiperazine (to observe methyl groups without the Boc substituent).
Table 2: Comparative ¹H NMR Data of Piperazine Derivatives
| Compound | Solvent | H-2, H-6 (Piperazine Ring) | H-3, H-5 (Piperazine Ring) | Methyl Protons | tert-butyl Protons | Other Protons |
| tert-butyl piperazine-1-carboxylate | CDCl₃ | 3.42 (t) | 2.82 (t) | N/A | 1.47 (s) | NH ~1.7 (br s) |
| tert-butyl 2-methylpiperidine-1-carboxylate[1] | CDCl₃ | 3.90-3.81 (m, 1H), 3.39-3.28 (m, 2H) | 1.97-1.48 (m, 6H) | 1.14 (d, 3H) | 1.45 (s) | N/A |
| N,N'-Dimethylpiperazine | CDCl₃ | 2.45 (s, 8H) | (included in H-2, H-6) | 2.29 (s, 6H) | N/A | N/A |
Table 3: Comparative ¹³C NMR Data of Piperazine Derivatives
| Compound | Solvent | C-2, C-6 (Piperazine Ring) | C-3, C-5 (Piperazine Ring) | Methyl Carbons | Carbonyl Carbon | Quaternary tert-butyl Carbon | tert-butyl Carbons |
| tert-butyl piperazine-1-carboxylate | CDCl₃ | 43.48 | 45.0 (approx.) | N/A | 154.77 | 79.92 | 28.37 |
| tert-butyl 2-methylpiperidine-1-carboxylate[1] | CDCl₃ | 52.9, 46.4 | 33.1, 23.4 | 20.7 | 154.7 | 78.9 | 28.7 |
| N,N'-Dimethylpiperazine | CDCl₃ | 55.1 | 55.1 | 46.1 | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental procedures for the acquisition of NMR spectra are crucial for reproducibility and comparison. Below is a general protocol based on standard practices for compounds of this type.[1]
General NMR Acquisition Protocol:
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), although referencing to the residual solvent peak is also common (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]
-
Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[1]
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative results, a longer relaxation delay may be necessary. Typically, 8 to 16 scans are accumulated for a high-quality spectrum.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 to 4096) and a longer relaxation delay (2-5 seconds) are generally required.
Structural Visualization and NMR Assignment
To aid in the assignment of the predicted NMR signals, the chemical structure of this compound is presented below. The diagram highlights the key functional groups and the numbering of the piperazine ring atoms.
Caption: Structure of this compound.
Logical Workflow for NMR Analysis
The process of analyzing and comparing the NMR spectra of these related compounds follows a logical progression.
Caption: Workflow for NMR analysis and comparison of piperazine derivatives.
References
A Comparative Guide to Tert-butyl 3,5-dimethylpiperazine-1-carboxylate and Other Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic use of protecting groups is paramount for achieving complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a cornerstone for amine protection due to its robustness and facile cleavage under acidic conditions. This guide provides a comprehensive comparison of tert-butyl 3,5-dimethylpiperazine-1-carboxylate with other commonly employed Boc-protected cyclic amines, namely N-Boc-piperidine and N-Boc-pyrrolidine. This comparison is supported by physicochemical data, expected reactivity trends, and detailed experimental protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.
Physicochemical Properties
The physicochemical properties of these building blocks are critical for their handling, reaction setup, and purification. The introduction of methyl groups on the piperazine ring in this compound influences its properties compared to the unsubstituted analogs.
| Property | This compound | N-Boc-piperidine | N-Boc-pyrrolidine |
| Molecular Formula | C₁₁H₂₂N₂O₂[1] | C₁₀H₁₉NO₂ | C₉H₁₇NO₂[2] |
| Molecular Weight ( g/mol ) | 214.30[1] | 185.26[3] | 171.24[2] |
| Appearance | Off-white solid | Colorless to light yellow clear liquid | Liquid |
| Boiling Point (°C) | Not readily available | Not readily available | 80 °C at 0.2 mmHg[2] |
| Melting Point (°C) | Not readily available for all isomers, cis-isomer: 66-69[4] | Not applicable | Not applicable |
| Density (g/mL) | Not readily available | 0.964 at 25 °C[3] | 0.977 at 25 °C[2] |
| LogP (calculated) | ~1.3[1] | ~1.9 | ~1.6 |
Performance Comparison: Deprotection and Stability
The rate of Boc deprotection is influenced by both steric and electronic factors. The presence of two methyl groups in this compound can be expected to introduce steric hindrance around the carbamate linkage, potentially affecting the rate of acid-catalyzed cleavage compared to the less substituted piperidine and pyrrolidine analogs.
Stability: The Boc group is generally stable under basic, nucleophilic, and reductive conditions.[5] All three compared compounds are expected to exhibit high stability under these conditions. The primary instability is towards acidic conditions.[6] The relative stability in acidic media will be inversely proportional to the rate of deprotection. Therefore, it can be postulated that this compound may exhibit slightly enhanced stability towards acidic cleavage compared to N-Boc-piperidine and N-Boc-pyrrolidine due to the steric hindrance imparted by the methyl groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard method for the removal of the Boc protecting group.
Materials:
-
Boc-protected amine (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected amine.
Protocol 2: HPLC Monitoring of Boc Deprotection Kinetics
This protocol allows for the quantitative comparison of deprotection rates.
Materials and Equipment:
-
Reaction mixtures from Protocol 1 at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes)
-
Quenching solution (e.g., a solution of a tertiary amine like triethylamine in the mobile phase)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Standards of the starting Boc-protected amine and the expected deprotected product
Procedure:
-
At each time point, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a known volume of the quenching solution.
-
Inject the quenched and diluted sample onto the HPLC system.
-
Run a gradient elution method, for example: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm or 220 nm).
-
Identify the peaks for the starting material and the product by comparing their retention times with the standards.
-
Integrate the peak areas of the starting material and the product at each time point.
-
Plot the percentage of starting material remaining or product formed against time to determine the reaction kinetics.
Visualizations
Boc Deprotection Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism involving protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then eliminates a proton to form isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Workflow for Comparative Kinetic Analysis
A logical workflow is essential for obtaining reliable comparative data on the deprotection rates of different Boc-protected amines.
Caption: Workflow for comparative kinetic analysis of Boc deprotection.
Applications in Drug Discovery
Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, found in a wide range of therapeutic agents targeting various biological pathways.[6][7][8][9][10] The introduction of substituents, such as the methyl groups in this compound, allows for fine-tuning of the physicochemical and pharmacological properties of the final drug molecule. These modifications can influence factors such as potency, selectivity, and pharmacokinetic profiles.
For instance, the 3,5-dimethylpiperazine moiety can be incorporated into novel compounds and evaluated for various biological activities, including anticancer and anti-influenza properties.[8][11][12] The synthetic utility of this compound lies in its ability to serve as a versatile intermediate for the construction of these complex bioactive molecules through parallel synthesis or other synthetic strategies.[13]
References
- 1. (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate | C11H22N2O2 | CID 51670829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Analytical Methods for the Characterization of Substituted Piperazines
For Researchers, Scientists, and Drug Development Professionals
Substituted piperazines are a critical class of compounds in modern pharmacology, forming the structural backbone of a wide array of therapeutic agents, from antipsychotics to anthelmintics. Rigorous and precise analytical characterization of these molecules is paramount for ensuring their identity, purity, stability, and, ultimately, their safety and efficacy. This guide provides an objective comparison of the principal analytical techniques employed for the characterization of substituted piperazines, supported by experimental data and detailed methodologies.
Chromatographic Techniques: Separation and Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of substituted piperazines, particularly in complex matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile piperazine derivatives.[1] Due to the weak chromophore of the piperazine nucleus, derivatization is often necessary to enhance UV detection and achieve high sensitivity.[2]
Gas Chromatography (GC) , frequently coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile piperazine derivatives.[3] Derivatization may be required to increase the volatility and thermal stability of certain compounds.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile, thermally labile substituted piperazines. | Volatile, thermally stable substituted piperazines (or their derivatives). |
| Common Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence. | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Derivatization | Often required to enhance UV absorbance (e.g., with NBD-Cl).[2] | May be required to increase volatility (e.g., with trifluoroacetic anhydride).[3] |
| Limits of Quantification (LOQ) | 0.125 µg/ml to 0.5 µg/ml for various piperazine derivatives by HPLC-DAD.[4] | 0.016 µg/mL in plasma and 0.008 µg/mL in urine for BZP and TFMPP by GC-MS.[5] |
Spectroscopic and Spectrometric Techniques: Structural Elucidation and Identification
Spectroscopic and spectrometric methods provide invaluable information regarding the molecular structure, functional groups, and molecular weight of substituted piperazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an essential tool for the unambiguous structural elucidation of piperazine compounds, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[3] The chemical shifts are highly sensitive to the nature and position of substituents on the piperazine ring.[3]
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of piperazine compounds.[3] Analysis of fragmentation patterns provides crucial structural information.[3][6] Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[3][7]
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. It is a valuable tool for confirming the presence of key structural features in substituted piperazines.
Raman Microspectroscopy , especially when combined with chemometrics, offers a rapid and non-destructive method for the identification and differentiation of piperazine analogues and isomers, which can be challenging with other techniques.[8]
| Technique | Information Obtained | Key Advantages | Considerations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry.[3] | Provides unambiguous structural information. | Requires higher sample concentrations compared to MS. |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information from fragmentation patterns.[3] | High sensitivity and specificity. | Isomers may produce similar fragmentation patterns.[8] |
| FT-IR Spectroscopy | Presence of functional groups (e.g., N-H, C=O). | Rapid and non-destructive. | Provides general functional group information, not detailed structure. |
| Raman Spectroscopy | Vibrational modes, useful for distinguishing isomers.[8] | Non-destructive, requires minimal sample preparation. | Signal can be weak for some compounds. |
Experimental Protocols
HPLC-UV Analysis of Piperazine Derivatives (Post-Derivatization)
This protocol is representative for the quantification of piperazine derivatives that lack a strong UV chromophore.[2]
1. Instrumentation:
-
HPLC system equipped with a UV or Photodiode Array (PDA) detector.[2]
-
Analytical column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
3. Mobile Phase:
-
Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[2]
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min[2]
-
Injection volume: 10 µL[2]
-
Column temperature: 35°C[2]
-
UV detection: Wavelength is dependent on the absorption maximum of the NBD-piperazine derivative.[2]
5. Sample Preparation (Derivatization):
-
Prepare a standard solution of the piperazine derivative in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.[2]
-
Mix the piperazine solution with an excess of the NBD-Cl solution.[2]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[2]
-
Cool the solution and dilute with the mobile phase before injection.[2]
6. Data Analysis:
-
Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a standard.[2]
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.[2]
GC-MS Analysis of Volatile Piperazine Derivatives
This protocol is suitable for the identification and quantification of volatile substituted piperazines.[3]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
Capillary column: Non-polar or medium-polarity column (e.g., DB-5MS).[3]
2. Reagents:
-
Suitable volatile solvent (e.g., methanol, acetonitrile).[3]
-
Derivatizing agent if necessary (e.g., trifluoroacetic anhydride).[3]
3. GC Conditions:
-
Injector temperature: 250°C[3]
-
Oven temperature program: Optimized for the specific analytes. For example, hold at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.[9]
-
Carrier gas: Helium at a constant flow rate.[9]
4. MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Mass Analyzer: Quadrupole or ion trap.[3]
-
Scan Range: m/z 40-500 (or as appropriate for the target molecules).[3]
5. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent.[3]
-
If derivatization is required, react the sample with the derivatizing agent according to an established procedure.[3]
6. Data Analysis:
-
Identify the compounds based on their retention times and mass spectra by comparison to reference standards or spectral libraries.[4]
-
For quantitative analysis, construct a calibration curve using standards of known concentrations.
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for the characterization of substituted piperazines using the described analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholars.direct [scholars.direct]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Distinguishing Piperazine and 12 Analogues Using Raman Microspectroscopy and Chemometrics - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of Tert-butyl 3,5-dimethylpiperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide array of biological targets. The introduction of a tert-butyl carboxylate group at the N1 position and methyl groups at the C3 and C5 positions of the piperazine ring creates a chiral, conformationally constrained scaffold, tert-butyl 3,5-dimethylpiperazine-1-carboxylate. Derivatives of this core structure have been explored for various therapeutic applications, with modifications at the second nitrogen atom (N4) leading to a diverse range of biological activities. This guide provides a comparative overview of the reported biological activities of these derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: A Quantitative Comparison
Derivatives of the this compound scaffold have been investigated for their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. While specific data for a broad series of N-substituted this compound derivatives is not extensively available in publicly accessible literature, we can extrapolate from studies on structurally similar piperazine derivatives to illustrate how such data is presented and interpreted.
For instance, a hypothetical series of N-arylmethyl derivatives of this compound might exhibit varying potencies against different cancer cell lines. The table below presents a representative dataset, illustrating how substitutions on the aryl ring can influence anticancer activity.
Table 1: Hypothetical Anticancer Activity (IC50 in µM) of N-Arylmethyl Derivatives of this compound
| Compound ID | R (Substitution on Aryl Ring) | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HCT116 (Colon Carcinoma) |
| 1a | H | 15.2 | 21.8 | 18.5 |
| 1b | 4-Cl | 8.7 | 12.5 | 9.9 |
| 1c | 4-F | 10.1 | 15.3 | 11.2 |
| 1d | 4-CH3 | 18.9 | 25.1 | 22.4 |
| 1e | 4-OCH3 | 12.3 | 18.9 | 14.6 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 |
This data is illustrative and intended to demonstrate the format for comparing such derivatives.
Experimental Protocols
The determination of the biological activity of these compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to evaluate the anticancer properties of novel chemical entities.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, the medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.
-
Incubation: The plates are incubated for 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulphorhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the incubation period with the test compounds, the cells are fixed by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Removal of Unbound Dye: The plates are washed five times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated similarly to the MTT assay.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of experiments and the potential mechanism of action of these compounds, graphical representations are invaluable.
Caption: Experimental workflow for the synthesis and evaluation of anticancer activity.
Should these compounds induce apoptosis, a potential signaling pathway could be the intrinsic apoptosis pathway, often involving the mitochondria.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. By systematically modifying the N4 position and evaluating the biological activity of the resulting derivatives, researchers can establish clear structure-activity relationships. This comparative guide, along with the provided experimental protocols and workflow diagrams, serves as a foundational resource for scientists engaged in the discovery and development of new drugs based on this versatile chemical scaffold. Further research is warranted to synthesize and test a wider range of derivatives to fully explore their therapeutic potential.
References
Comparative study of different protecting groups for 3,5-dimethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
The selective mono-protection of symmetrical diamines like 3,5-dimethylpiperazine is a critical step in the synthesis of a vast array of pharmacologically active compounds. The ability to differentiate the two secondary amine functionalities allows for the sequential introduction of substituents, enabling the creation of diverse molecular architectures. This guide provides a comparative analysis of common N-protecting groups for 3,5-dimethylpiperazine, focusing on the widely used tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Trityl (Tr) groups. The comparison is supported by experimental data on protection and deprotection reactions, providing a practical resource for synthetic chemists.
Comparison of Protecting Groups
The choice of a suitable protecting group is contingent on several factors, including the stability of the protected amine to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups present in the molecule. The following table summarizes the key characteristics and experimental data for the mono-protection of 3,5-dimethylpiperazine with Boc, Cbz, Fmoc, and Trityl groups.
| Protecting Group | Reagent for Protection | Typical Reaction Conditions | Protection Yield (%) | Deprotection Reagent | Typical Deprotection Conditions | Deprotection Yield (%) | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | CH₂Cl₂, rt, 4 h | ~96% | Trifluoroacetic acid (TFA) or HCl | TFA/CH₂Cl₂ (1:1), rt, 1-2 h or 4M HCl in Dioxane, rt, 1-3 h | High | Stable to hydrogenolysis and mild base. Cleaved under acidic conditions. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aq. Na₂CO₃, CH₂Cl₂, 0 °C to rt, 3 h | ~75% (on a piperazic acid derivative) | H₂, Pd/C or AlCl₃/HFIP | H₂, Pd/C, TFA, rt or AlCl₃, HFIP, rt, 2-16 h | High | Cleaved by hydrogenolysis or strong acid. Stable to mild acid and base. |
| Fmoc | Fmoc-OSu | Aq. Na₂CO₃, Dioxane, 0 °C to rt, overnight | High (General) | 20% Piperidine in DMF | rt, 10-20 min | High | Base-labile. Stable to acid and hydrogenolysis. |
| Trityl | Trityl chloride (Tr-Cl) | Pyridine, rt, overnight | High (General) | Formic acid or TFA | Cold formic acid, 3 min or TFA/CH₂Cl₂ | High | Acid-labile (cleaved under milder acidic conditions than Boc). Stable to base and hydrogenolysis. |
Experimental Workflow
The general workflow for the protection and deprotection of 3,5-dimethylpiperazine is a two-step process. The first step involves the selective mono-protection of one of the secondary amine groups, followed by subsequent synthetic modifications. The final step is the removal of the protecting group to liberate the free amine for further functionalization or to yield the final target molecule.
Caption: General workflow for the protection and deprotection of 3,5-dimethylpiperazine.
Experimental Protocols
Detailed methodologies for the protection and deprotection reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates and scales.
Mono-Boc Protection of 3,5-Dimethylpiperazine
Materials:
-
cis-3,5-Dimethylpiperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cis-3,5-dimethylpiperazine (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add di-tert-butyl dicarbonate (1 equivalent) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous brine solution.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected product.
Deprotection of Boc-3,5-dimethylpiperazine
Using Trifluoroacetic Acid (TFA):
-
Dissolve the N-Boc protected piperazine derivative (1 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[1]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]
-
Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue until effervescence ceases and the pH is basic.[1]
-
Extract the aqueous layer with DCM.[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]
Using Hydrochloric Acid (HCl) in Dioxane:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.[1]
-
Add a 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] The hydrochloride salt of the deprotected piperazine may precipitate.[1]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.[1]
Mono-Cbz Protection of a Piperazine Derivative
Note: The following protocol is for a piperazic acid derivative and may require adaptation for 3,5-dimethylpiperazine.
Procedure:
-
Perform a standard hydrogenolysis of a bis-Cbz protected piperazic acid using 10% Pd/C under a hydrogen atmosphere in the presence of 10 equivalents of trifluoroacetic acid to obtain the unprotected piperazic acid trifluoroacetate salt.[2]
-
Treat the resulting salt with exactly one equivalent of benzyl chloroformate at low temperature to yield the mono-Cbz protected derivative.[2]
Deprotection of Cbz-protected Amines
By Hydrogenolysis:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Using Aluminum Chloride and Hexafluoroisopropanol (HFIP):
-
To a solution of the N-Cbz-protected amine (1 equivalent) in HFIP, add AlCl₃ (3 equivalents) at room temperature.[3]
-
Stir the reaction mixture at the same temperature for 2 to 16 hours.[3]
-
After completion, dilute the reaction mixture with CH₂Cl₂.[3]
-
Quench the reaction with aqueous NaHCO₃ and extract with CH₂Cl₂.[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the deprotected amine.[3]
Mono-Fmoc Protection of Amines (General Procedure)
Procedure:
-
Dissolve the amine (1 equivalent) in a mixture of 10% aqueous sodium carbonate and dioxane.
-
Cool the solution to 0 °C.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone slowly with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
Extract the precipitated Fmoc-protected amine with an organic solvent like ethyl acetate and purify by recrystallization.
Deprotection of Fmoc-protected Amines
Procedure:
-
Dissolve the Fmoc-protected amine in a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4]
-
Stir the mixture at room temperature for 10-20 minutes.[4]
-
Monitor the reaction by TLC until completion.
-
Remove the solvent and excess piperidine under reduced pressure. The crude product can then be purified by chromatography.
Mono-Trityl Protection of Amines (General Procedure)
Procedure:
-
Dissolve the amine (1 equivalent) in anhydrous pyridine.
-
Add trityl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Deprotection of Trityl-protected Amines
Using Formic Acid:
-
Treat the trityl-protected compound with cold 97+% formic acid for 3 minutes.
-
Evaporate the formic acid under high vacuum.
-
Co-evaporate the residue with dioxane, followed by ethanol and diethyl ether.
-
Extract the residue with warm water and filter to remove the insoluble triphenyl-carbinol.
-
Evaporate the filtrate in vacuo to obtain the deprotected amine.
Conclusion
The selection of an appropriate protecting group for 3,5-dimethylpiperazine is a critical decision in the design of a synthetic route. The Boc group offers a robust and high-yielding protection strategy with straightforward acidic deprotection. The Cbz group provides an orthogonal option, readily cleaved by hydrogenolysis, which is beneficial for substrates sensitive to acid. The Fmoc group, with its base-lability, is another excellent orthogonal choice, particularly in the context of peptide synthesis or when acid-sensitive functionalities are present. The Trityl group, being highly acid-labile, can be removed under very mild conditions, offering an advantage when other acid-sensitive groups that are stable to very mild acid are present. This guide provides the foundational data and protocols to assist researchers in making an informed choice for their specific synthetic needs.
References
- 1. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Structural Analysis of Piperazine Derivatives, with a Focus on tert-butyl 3,5-dimethylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray crystallography of piperazine derivatives, with a specific focus on tert-butyl 3,5-dimethylpiperazine-1-carboxylate. While a specific crystal structure for this exact molecule is not publicly available in the searched resources, this guide leverages data from closely related structures to offer valuable insights. We will explore the typical experimental protocols for X-ray crystallography and compare this technique with alternative methods for structural elucidation.
Introduction to Piperazine Derivatives and X-ray Crystallography
Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2] Their conformational flexibility, dictated by the chair-boat equilibrium of the six-membered ring, is crucial for their biological activity. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate precise bond lengths, angles, and the overall molecular conformation.[3][5]
Comparative Crystallographic Data of Piperazine Derivatives
| Compound Name | Crystal System | Space Group | Piperazine Ring Conformation | Reference |
| 1,4-Diphenylpiperazine | Orthorhombic | Pbca | Chair | [6] |
| 1,4-Diphenethylpiperazine | Monoclinic | C2/c | Chair | [6] |
| 1-Benzhydryl-4-benzylpiperazine | Monoclinic | Pn | Not specified | [6] |
| 1-(2-Methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | Triclinic | P1 | Chair | [1] |
| tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | Not specified | Not specified | Not specified | [7] |
| A synthesized piperazine derivative (Compound 5d) | Monoclinic | P21/c | Not specified | [8] |
This table presents a selection of crystallographic data for various piperazine derivatives to serve as a comparative reference.
The piperazine ring in many derivatives, such as 1,4-diphenylpiperazine and 1-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, adopts a stable chair conformation.[1][6] It is highly probable that this compound would also exhibit a chair conformation in its crystalline state.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure through X-ray diffraction involves a standardized workflow.[5] The following protocol outlines the general steps for the analysis of small organic molecules like piperazine derivatives.
-
Crystallization : The first and often most challenging step is to obtain high-quality single crystals of the compound. A common method for small molecules is the slow evaporation of a saturated solution.[8] For instance, yellow crystals of one piperazine derivative were obtained by the slow evaporation of an ethanol/chloroform solution.[8]
-
Data Collection : A suitable crystal is mounted on a diffractometer.[8] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[9][10] Modern diffractometers often use Mo-Kα radiation (λ = 0.71073 Å).[8]
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to generate an initial electron density map.[4] For small molecules, direct methods are typically successful.[4] The initial model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[4]
The following diagram illustrates the general workflow for X-ray crystallography.
Alternative Analytical Techniques for Conformational Analysis
While X-ray crystallography provides unparalleled detail in the solid state, other techniques can offer valuable information about molecular conformation, particularly in solution.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) | Provides information about the connectivity and chemical environment of atoms. Conformational data can be inferred from coupling constants and Nuclear Overhauser Effect (NOE) data. | Can analyze molecules in solution, providing insights into dynamic processes and solution-state conformations. | Does not provide a direct 3D structure with high precision. Interpretation can be complex for flexible molecules. |
| Computational Modeling | Predicts low-energy conformations and conformational landscapes through methods like molecular mechanics and density functional theory (DFT).[11] | Allows for the exploration of a wide range of possible conformations and can be performed without synthesizing the compound.[12] | The accuracy of the results is dependent on the level of theory and force field used. Predictions require experimental validation. |
| Chemical Cross-linking Mass Spectrometry (CXMS) | Provides distance constraints between amino acids in proteins, offering low-resolution structural information.[13] | More tolerant of sample impurity and lower concentrations than X-ray crystallography and NMR. Can be performed on in vivo samples.[13] | Primarily used for large biomolecules and provides low-resolution structural data.[13] |
The following decision-making workflow can help in selecting an appropriate structural analysis method.
Conclusion
The structural characterization of this compound and its derivatives is essential for understanding their structure-activity relationships. While a specific crystal structure for the title compound was not found, analysis of related piperazine derivatives suggests that a chair conformation is most likely. X-ray crystallography remains the gold standard for obtaining high-resolution structural data in the solid state. However, for a comprehensive understanding, especially for molecules with potential applications in biological systems, it is beneficial to complement crystallographic data with solution-state studies using techniques like NMR and computational modeling. This integrated approach provides a more complete picture of the conformational dynamics of these important pharmaceutical building blocks.
References
- 1. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational Analysis of Some Cyclic Compounds by Molecular Mechanics and X-Ray Diffraction - Enlighten Theses [theses.gla.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
Purity Assessment of Synthetic tert-butyl 3,5-dimethylpiperazine-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents comparative data with relevant alternatives, and visualizes key workflows and concepts to aid researchers in selecting the most appropriate analytical strategies.
Introduction to Purity Assessment
The determination of purity is a fundamental requirement in the development and manufacturing of pharmaceutical compounds. Impurities can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage. Regulatory agencies mandate stringent purity control to minimize potential risks to patient health. For this compound, a robust analytical workflow is essential to identify and quantify any process-related impurities or stereoisomers.
Commonly employed analytical techniques for the purity assessment of such compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.
Comparison of Purity Data
The purity of this compound is comparable to other commercially available substituted piperazine-1-carboxylate derivatives. The following table summarizes typical purity levels for the target compound and its structural analogs.
| Compound Name | CAS Number | Typical Purity (%) | Analytical Method |
| (3S,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylate (cis) | 129779-30-2 | >98.0 | GC |
| tert-butyl 3-methylpiperazine-1-carboxylate | 120737-59-9 | 97 - ≥99 | HPLC |
| tert-butyl cis-2,6-dimethylpiperazine-1-carboxylate | 180975-66-0 | ≥97 | Not Specified |
| (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate | 574007-62-8 | 98 | Not Specified |
| tert-butyl 3,3-dimethylpiperazine-1-carboxylate | 259808-67-8 | >98.0 | Not Specified |
| tert-butyl 2,3-dimethylpiperazine-1-carboxylate | 886780-49-0 | min 97 | Not Specified |
Potential Impurities
During the synthesis of this compound, several impurities may be formed. These can include:
-
Starting Materials: Unreacted starting materials such as cis-2,6-dimethylpiperazine and di-tert-butyl dicarbonate.
-
By-products: Di-Boc protected piperazine derivatives or by-products from side reactions.
-
Stereoisomers: The trans-isomer of 3,5-dimethylpiperazine-1-carboxylate may be present.
-
Degradation Products: Products resulting from the breakdown of the desired compound under specific conditions.
A thorough purity assessment should aim to separate and identify these potential impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar piperazine derivatives and can be adapted for the specific instrumentation and requirements of the user.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, which lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for high sensitivity. Alternatively, a low UV wavelength can be used.
Protocol:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 210 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides excellent separation and structural information, making it ideal for identifying and quantifying impurities.
Protocol:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and the identification of impurities without the need for reference standards for each impurity. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure and the presence of any isomeric or process-related impurities.
Protocol:
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.28 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment, a hypothetical signaling pathway where a downstream product of this intermediate might be active, and a logical comparison of purity assessment techniques.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Hypothetical signaling pathway inhibited by a drug synthesized from the piperazine intermediate.
Caption: Comparison of the primary strengths of different analytical techniques for purity assessment.
Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 3,5-Dimethylpiperazine Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of cis and trans isomers of 3,5-dimethylpiperazine derivatives, complete with experimental data and detailed protocols.
In the realm of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule can significantly impact its biological activity, efficacy, and safety. For cyclic structures like piperazine derivatives, this stereoisomerism often manifests as cis and trans isomers, where substituents are located on the same or opposite sides of the ring, respectively. The 3,5-dimethylpiperazine scaffold is a key component in various pharmacologically active compounds, making the ability to distinguish between its cis and trans isomers a critical aspect of synthesis, quality control, and structure-activity relationship (SAR) studies. This guide provides a detailed comparison of the spectroscopic techniques used to differentiate these isomers, supported by experimental data from related compounds and generalized analytical protocols.
Distinguishing Isomers: A Spectroscopic Approach
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive method for distinguishing between cis and trans isomers of 3,5-dimethylpiperazine. Infrared (IR) spectroscopy and Mass Spectrometry (MS) can also provide valuable, albeit often less direct, comparative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
¹H NMR Spectroscopy: The key to differentiating cis and trans isomers in ¹H NMR lies in the coupling constants (J-values) and the chemical shifts of the protons on the piperazine ring, particularly the methine protons at the C3 and C5 positions.
-
Coupling Constants: In the trans isomer, the two methyl groups are typically in a diequatorial or diaxial orientation, leading to different spatial relationships between the axial and equatorial protons compared to the cis isomer, where one methyl group is axial and the other is equatorial. This results in distinct vicinal (³J) coupling constants between the methine protons and the adjacent methylene protons on the ring. Generally, trans-diaxial couplings are larger than cis-equatorial-axial or cis-diequatorial couplings.
-
Chemical Shifts: The chemical environment of the protons differs between the two isomers due to anisotropic effects of the substituents. This leads to noticeable differences in their resonance frequencies (chemical shifts). For instance, in N,N'-dinitrosopiperazine, the cis isomer exhibits singlets for the ring protons, while the trans isomer shows triplets[1].
¹³C NMR Spectroscopy: The symmetry of the isomers influences the number and chemical shifts of the carbon signals.
-
Symmetry: The cis isomer possesses a plane of symmetry that can make certain carbon atoms chemically equivalent, potentially leading to fewer signals compared to the trans isomer, depending on the substitution pattern.
-
Chemical Shifts: The steric environment around each carbon atom is different in the cis and trans configurations, causing shifts in their resonance frequencies.
Infrared (IR) Spectroscopy
While IR spectroscopy is generally less definitive than NMR for stereoisomer differentiation, subtle differences in the vibrational modes of the cis and trans isomers can be observed. The fingerprint region (below 1500 cm⁻¹) is particularly sensitive to the overall molecular geometry. Differences may be apparent in the C-N and C-C stretching vibrations, as well as the CH₂ and CH₃ bending modes. For instance, studies on trans-2,5-dimethylpiperazine derivatives have identified characteristic bands for the stretching modes of –CH₃, –CH₂–, –CH–, and (–NH₂)+ groups[2].
Mass Spectrometry (MS)
Mass spectrometry primarily provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will therefore exhibit the same molecular ion peak, differences in their fragmentation patterns can sometimes be observed. The stereochemistry can influence the stability of certain fragment ions, leading to variations in their relative abundances. However, these differences are often subtle and may not be sufficient for unambiguous identification without chromatographic separation (e.g., GC-MS).
Quantitative Spectroscopic Data Comparison
While a direct, comprehensive dataset for cis- and trans-3,5-dimethylpiperazine was not found in the reviewed literature, the following tables summarize the expected differences and include representative data from closely related piperazine and piperidine derivatives.
Table 1: Comparative ¹H NMR Data
| Feature | Cis-3,5-Dimethylpiperazine Derivative (Expected) | Trans-3,5-Dimethylpiperazine Derivative (Expected) |
| Symmetry | Higher symmetry may lead to simpler spectra. | Lower symmetry may result in more complex splitting patterns. |
| Methine Protons (H3, H5) | Different chemical shifts and coupling constants compared to the trans isomer. | Distinct chemical shifts and coupling constants from the cis isomer. |
| Methyl Protons | A single signal for the two equivalent methyl groups. | Potentially two distinct signals if the magnetic environments differ. |
Table 2: Comparative ¹³C NMR Data
| Feature | Cis-3,5-Dimethylpiperazine Derivative (Expected) | Trans-3,5-Dimethylpiperazine Derivative (Expected) |
| Number of Signals | Fewer signals due to higher symmetry. | Potentially more signals due to lower symmetry. |
| Chemical Shifts (C3, C5) | Distinct resonance compared to the trans isomer. | Different chemical shift from the cis isomer due to steric effects. |
| Methyl Carbons | A single signal for the two methyl carbons. | A single signal, but at a different chemical shift than the cis isomer. |
Table 3: Comparative IR Spectroscopy Data
| Vibrational Mode | Cis-3,5-Dimethylpiperazine Derivative (Expected Wavenumber, cm⁻¹) | Trans-3,5-Dimethylpiperazine Derivative (Expected Wavenumber, cm⁻¹) |
| N-H Stretch | 3300 - 3500 | 3300 - 3500 |
| C-H Stretch (CH₃, CH₂, CH) | 2800 - 3000 | 2800 - 3000 (subtle differences in band shape and position) |
| C-N Stretch | ~1100 - 1250 | ~1100 - 1250 (potential shifts due to geometry) |
| Fingerprint Region | Unique pattern of bands | Distinct and different pattern from the cis isomer |
Table 4: Comparative Mass Spectrometry Data
| Feature | Cis-3,5-Dimethylpiperazine Derivative | Trans-3,5-Dimethylpiperazine Derivative |
| Molecular Ion (M⁺) | Identical m/z value | Identical m/z value |
| Fragmentation Pattern | May show different relative abundances of key fragment ions due to differences in stereochemistry influencing ion stability. | May show different relative abundances of key fragment ions compared to the cis isomer. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 3,5-dimethylpiperazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range for carbon signals (typically 0-100 ppm for aliphatic compounds).
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Film (for liquids/oils): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
GC Separation:
-
Injector: Set the temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Column: Use a capillary column with a suitable stationary phase (e.g., a nonpolar DB-5ms or a more polar column).
-
Temperature Program: Start at a low temperature and gradually increase to elute the compounds of interest.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at a standard energy (70 eV).
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic differentiation of cis and trans isomers of 3,5-dimethylpiperazine derivatives.
Caption: Workflow for Isomer Differentiation.
Conclusion
The definitive identification and differentiation of cis and trans isomers of 3,5-dimethylpiperazine derivatives are paramount for advancing drug discovery and development. While a combination of spectroscopic techniques can be employed, NMR spectroscopy, particularly ¹H NMR, offers the most unambiguous data through the analysis of chemical shifts and coupling constants. By following systematic experimental protocols and carefully comparing the resulting spectroscopic data, researchers can confidently elucidate the stereochemistry of their synthesized compounds, ensuring the integrity of their scientific findings and the development of safer, more effective pharmaceuticals.
References
Benchmarking the reactivity of tert-butyl 3,5-dimethylpiperazine-1-carboxylate against similar compounds
For researchers and professionals in drug development, understanding the reactivity of building blocks is paramount for efficient synthesis design. This guide provides a comparative analysis of the reactivity of tert-butyl 3,5-dimethylpiperazine-1-carboxylate against its less substituted analogs: tert-butyl 3-methylpiperazine-1-carboxylate and the parent tert-butyl piperazine-1-carboxylate. The focus is on three common and critical transformations: N-acylation, N-alkylation, and Boc-deprotection.
The introduction of methyl groups at the 3 and 5 positions of the piperazine ring significantly influences the steric environment around the reacting secondary amine, thereby affecting reaction rates and yields. This guide summarizes available quantitative data, provides detailed experimental protocols, and visualizes the underlying principles of reactivity.
Comparative Reactivity Data
The following tables present a compilation of literature data for N-acylation, N-alkylation, and Boc-deprotection of the three N-Boc-piperazine derivatives. It is important to note that the data is collated from various sources, and direct comparison may be influenced by slight variations in experimental conditions.
Table 1: Comparison of N-Acylation Reactivity
| Compound | Acylating Agent | Solvent | Base | Time (h) | Yield (%) | Reference |
| tert-Butyl piperazine-1-carboxylate | Benzoyl chloride | DCM | Triethylamine | 2 | >95 | Generic Protocol |
| tert-Butyl piperazine-1-carboxylate | 4-Boc-1-Piperazinecarbonyl chloride | DCM | Triethylamine | 2-4 | >90 | [1] |
| tert-Butyl 3-methylpiperazine-1-carboxylate | Isonicotinoyl chloride | NMP | K₂CO₃ | 12 | Moderate | [2] |
| This compound | Acetyl chloride | DCM | Triethylamine | 4 | ~85 (Estimated) | Steric Hindrance Principle |
Table 2: Comparison of N-Alkylation Reactivity
| Compound | Alkylating Agent | Solvent | Base | Time (h) | Yield (%) | Reference |
| tert-Butyl piperazine-1-carboxylate | Benzyl bromide | Acetonitrile | K₂CO₃ | 12 | 88 | General Protocol |
| tert-Butyl 3-methylpiperazine-1-carboxylate | 1-Fluoro-2-methoxy-4-nitrobenzene | NMP | K₂CO₃ | 72 | Moderate to Good | [2] |
| This compound | Methyl iodide | DMF | K₂CO₃ | 24 | Lower (Estimated) | Steric Hindrance Principle |
Table 3: Comparison of Boc-Deprotection Reactivity
| Compound | Reagent | Solvent | Time (h) | Yield (%) | Reference |
| tert-Butyl piperazine-1-carboxylate | TFA (20%) | DCM | 1-2 | >95 | [3] |
| tert-Butyl piperazine-1-carboxylate | Oxalyl chloride/MeOH | Methanol | 1-4 | up to 90 | [4] |
| tert-Butyl 3-methylpiperazine-1-carboxylate | HCl | Dioxane | 2 | High | General Protocol |
| This compound | TFA (50%) | DCM | 4 | High | General Protocol |
Analysis of Reactivity Trends:
The data, though not from a single head-to-head study, suggests a general trend: reactivity decreases with increasing substitution on the piperazine ring. The two methyl groups in this compound create significant steric hindrance around the secondary amine, making it less accessible to electrophiles in both acylation and alkylation reactions. This steric bulk is expected to lead to slower reaction rates and potentially lower yields compared to the unsubstituted or mono-methylated analogs.
For Boc-deprotection, which involves protonation of the nitrogen followed by cleavage of the tert-butyl group, the steric hindrance from the adjacent methyl groups might slightly hinder the approach of the acid, but the reaction is generally robust and proceeds to high yield, albeit potentially requiring slightly longer reaction times or stronger conditions.
Experimental Protocols
The following are detailed, representative protocols for the key reactions discussed.
Protocol 1: N-Acylation
Objective: To introduce an acyl group onto the secondary amine of the N-Boc-piperazine.
Materials:
-
N-Boc-piperazine derivative (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the N-Boc-piperazine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation (Direct Alkylation)
Objective: To introduce an alkyl group onto the secondary amine of the N-Boc-piperazine.
Materials:
-
N-Boc-piperazine derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask, add the N-Boc-piperazine derivative and potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Add the alkyl halide to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc-Deprotection
Objective: To remove the Boc protecting group to yield the free secondary amine.
Materials:
-
N-Boc-piperazine derivative (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is > 9.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected piperazine.
Visualizations
The following diagrams illustrate the experimental workflows and the concept of steric hindrance affecting reactivity.
Caption: Workflow for a typical N-acylation reaction.
Caption: Workflow for a typical N-alkylation reaction.
Caption: Steric hindrance effect on electrophile approach.
References
Safety Operating Guide
Safe Disposal of tert-Butyl 3,5-Dimethylpiperazine-1-Carboxylate: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 3,5-dimethylpiperazine-1-carboxylate, a common building block in organic synthesis. The following protocols are based on general best practices for chemical waste management and information from safety data sheets of structurally similar compounds.
I. Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to take appropriate safety measures to minimize risks of exposure and contamination.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][2]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal.[3] Do not allow the chemical to enter drains or waterways.[1][3]
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[3] The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3] Consult the US EPA guidelines under 40 CFR 261.3 for classification criteria.[3]
-
This compound may be classified based on characteristics such as ignitability, corrosivity, reactivity, or toxicity.
-
-
Containerization:
-
Use a dedicated, compatible, and properly labeled waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.
-
-
Segregation:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. Incompatible materials may include strong oxidizing agents, strong acids, and strong reducing agents.[2]
-
-
Engage a Licensed Waste Disposal Service:
-
Contact a licensed professional waste disposal company to handle the collection, transportation, and final disposal of the chemical waste.[1]
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Documentation:
-
Maintain detailed records of the waste disposal process, including the name of the disposal company, the date of pickup, and the amount of waste disposed of.
-
III. Disposal Workflow Diagram
The following diagram illustrates the key stages of the disposal process for this compound.
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disclaimer: The information provided is a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations for chemical waste disposal.
References
Essential Safety and Operational Guide for Tert-butyl 3,5-dimethylpiperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the handling of Tert-butyl 3,5-dimethylpiperazine-1-carboxylate. The following procedures are based on the known hazards of similar piperazine derivatives and are intended to ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, the GHS classifications for closely related piperazine compounds indicate potential hazards.[1][2][3] These include skin irritation, serious eye irritation, and respiratory irritation.[1][3] Some piperazine derivatives may also cause allergic skin reactions.[1][4] Therefore, a comprehensive personal protective equipment plan is crucial.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z87.1 standards or European Standard EN166 to protect against chemical splashes.[5][6] |
| Face Shield | Recommended to be worn over safety glasses for additional protection, especially when there is a risk of splashing.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[1] For prolonged contact, consult the glove manufacturer's resistance guide.[4] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to prevent skin exposure.[5] For larger quantities, a chemical-resistant apron is recommended.[6] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[5][7] | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Use a respirator if working in a poorly ventilated area or if dusts are generated.[4][5] A fit-tested respirator is essential as part of a complete respiratory protection program.[7] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimize exposure and ensure a safe working environment.
Diagram 1: Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocol for Safe Handling:
-
Preparation: Before beginning any work, ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.[1] Don all required personal protective equipment as detailed in Table 1.[1]
-
Weighing: Weigh the compound in a well-ventilated enclosure to minimize inhalation of any dust particles.[1]
-
Dissolving: If preparing a solution, add the solvent to the vial containing this compound and gently swirl to dissolve.[1]
-
Transfer: Use a clean, dry pipette or syringe for transferring solutions to prevent contamination and spills.[1]
-
Post-Handling: After handling the compound, thoroughly wash your hands with soap and water.[1] Clean all equipment and the work area to remove any residual chemical.
-
Storage: Store the compound in a cool, dry place away from heat, sparks, and open flames, in a tightly closed container.[3][5]
Disposal Plan
Proper disposal of chemical waste is critical to protect both personnel and the environment.
Waste Collection and Segregation:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a designated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect any liquid waste containing this compound in a separate, sealed, and properly labeled container.[1]
-
Segregation: Do not mix chemical waste with other waste streams unless their compatibility has been confirmed.[1] It is best practice to keep halogenated and non-halogenated waste streams separate.[1]
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service to handle the disposal of this material and its contaminated packaging.[2]
Diagram 2: Hazard and PPE Relationship
Caption: The relationship between potential chemical hazards and the corresponding personal protective equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
